5-(Dimethylamino)thiophene-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQFJMCAGDOEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390151 | |
| Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24372-46-1 | |
| Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(dimethylamino)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(dimethylamino)thiophene-2-carbaldehyde, a heterocyclic aldehyde with applications as an intermediate in the synthesis of various organic materials and potentially bioactive molecules. This document details experimental protocols, presents key characterization data, and explores the underlying chemical principles.
Synthesis of this compound
The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this case, 2-(dimethylamino)thiophene serves as the substrate, which is formylated using the Vilsmeier reagent, generated in situ from a suitable amide and phosphoryl chloride.
General Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
2-(Dimethylamino)thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chlorodimethyliminium salt).
-
Formylation Reaction: 2-(Dimethylamino)thiophene, dissolved in a minimal amount of anhydrous dichloromethane (DCM), is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring. The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: General workflow for the synthesis of this compound.
Characterization Data
The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and physical data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉NOS | [2] |
| Molecular Weight | 155.22 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 68-72 °C | [2] |
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of closely related structures, such as 5-methyl-2-thiophenecarboxaldehyde and other substituted thiophene-2-carbaldehydes.[4][5][6]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the two protons on the thiophene ring, and the protons of the dimethylamino group. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically δ 9.5-10.0 ppm). The thiophene protons will appear as two doublets in the aromatic region (δ 6.0-8.0 ppm), with their coupling constant indicating their relative positions. The N-methyl protons will appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (δ 180-190 ppm), the carbons of the thiophene ring (in the aromatic region), and the carbon atoms of the dimethylamino group. The chemical shifts of the thiophene ring carbons will be influenced by the electron-donating dimethylamino group and the electron-withdrawing aldehyde group.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:
| Wavenumber (cm⁻¹) | Assignment |
| ~1650-1680 | C=O stretching of the aldehyde |
| ~2820 and ~2720 | C-H stretching of the aldehyde (Fermi resonance) |
| ~3100-3000 | C-H stretching of the thiophene ring |
| ~1500-1400 | C=C stretching within the thiophene ring |
| ~1350-1250 | C-N stretching of the dimethylamino group |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (155.22 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and potentially fragmentation of the thiophene ring.
Potential Biological Activity and Signaling Pathways
Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The incorporation of a dimethylamino group, a common pharmacophore, may enhance or modify these activities.
While specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive thiophene aldehydes suggests potential for further investigation. For instance, various thiophene-based compounds have been shown to possess antimicrobial activity.[10] The mechanism of action for such compounds can vary, but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Hypothetical Signaling Pathway for Antimicrobial Activity
Given the lack of specific data for this compound, a generalized diagram illustrating a potential mechanism of antimicrobial action for a thiophene derivative is presented below. This is a hypothetical representation and requires experimental validation.
Caption: Hypothetical mechanism of antimicrobial action for a thiophene derivative.
Conclusion
This compound is a valuable synthetic intermediate that can be prepared via the Vilsmeier-Haack reaction. Its characterization relies on a suite of standard analytical techniques. While its specific biological activities are not yet well-documented, the broader class of thiophene derivatives shows significant promise in medicinal chemistry. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug discovery and materials science.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 5-dimethylamino-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-(dimethylamino)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(dimethylamino)thiophene-2-carbaldehyde, an organic compound of interest in various chemical and pharmaceutical research fields. This document compiles available data on its physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and presents spectral data for closely related compounds to aid in its characterization.
Core Physicochemical Properties
This compound is a substituted thiophene derivative.[1] Its key identifying information and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 24372-46-1 |
| Molecular Formula | C₇H₉NOS[2][3] |
| Molecular Weight | 155.22 g/mol [2][3] |
| Canonical SMILES | CN(C)c1ccc(s1)C=O |
| InChI Key | RRQFJMCAGDOEPI-UHFFFAOYSA-N |
| Physical Property | Value | Notes |
| Appearance | Solid | - |
| Melting Point | 68-72 °C | [1] |
| Boiling Point | 280.3 ± 25.0 °C | Predicted |
| Density | 1.139 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents. | [1] |
| pKa | 1.42 ± 0.30 | Predicted |
Spectroscopic Data (Analog Comparison)
¹H NMR Spectral Data for 5-Methyl-2-thiophenecarboxaldehyde (CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.80 | s | Aldehyde proton (-CHO) |
| 7.61 | d | Thiophene proton (H3) |
| 6.88 | d | Thiophene proton (H4) |
| 2.57 | s | Methyl protons (-CH₃) |
¹³C NMR Spectral Data for 5-Methyl-2-thiophenecarboxaldehyde (CDCl₃) [5][6]
| Chemical Shift (δ) ppm | Assignment |
| 182.6 | Aldehyde carbon (C=O) |
| 151.6 | Thiophene carbon (C5) |
| 142.0 | Thiophene carbon (C2) |
| 137.4 | Thiophene carbon (C3) |
| 127.2 | Thiophene carbon (C4) |
| 16.2 | Methyl carbon (-CH₃) |
IR Spectral Data for 5-Methyl-2-thiophenecarboxaldehyde [4]
| Wavenumber (cm⁻¹) | Assignment |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1665 | C=O stretch (aldehyde) |
Experimental Protocols
Synthesis of Thiophene-2-carbaldehydes via Vilsmeier-Haack Reaction
A general and widely used method for the formylation of thiophenes is the Vilsmeier-Haack reaction.[5][7] The following protocol is a representative procedure for the synthesis of a substituted thiophene-2-carbaldehyde and can be adapted for the synthesis of this compound.
Materials:
-
Substituted Thiophene (e.g., 2-methylthiophene)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium acetate solution or dilute sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve the starting substituted thiophene in dichloromethane (CH₂Cl₂). Add this solution dropwise to the prepared Vilsmeier reagent, again keeping the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution until a pH of 6-7 is reached.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.
Diagrams
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. 5-dimethylamino-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR [m.chemicalbook.com]
- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 5-(dimethylamino)thiophene-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-(dimethylamino)thiophene-2-carbaldehyde, a heterocyclic compound of interest in organic synthesis and materials science. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable predictive resource for the characterization and quality control of this molecule.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, such as thiophene-2-carbaldehyde and other 5-substituted thiophene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.7 - 9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~7.5 - 7.7 | d | 1H | Thiophene proton (H3) |
| ~6.2 - 6.4 | d | 1H | Thiophene proton (H4) |
| ~3.1 - 3.3 | s | 6H | Dimethylamino protons (-N(CH₃)₂) |
| s: singlet, d: doublet |
Interpretation of the predicted ¹H NMR Spectrum: The aldehyde proton is expected to be the most deshielded, appearing as a singlet far downfield. The two protons on the thiophene ring will appear as doublets due to coupling with each other. The electron-donating dimethylamino group at position 5 will cause a significant upfield shift of the adjacent H4 proton compared to the H3 proton, which is adjacent to the electron-withdrawing aldehyde group. The six protons of the two methyl groups in the dimethylamino substituent are chemically equivalent and will therefore appear as a single sharp singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~180 - 185 | Carbonyl carbon (C=O) |
| ~160 - 165 | Thiophene carbon (C5) |
| ~140 - 145 | Thiophene carbon (C2) |
| ~135 - 140 | Thiophene carbon (C3) |
| ~105 - 110 | Thiophene carbon (C4) |
| ~40 - 45 | Dimethylamino carbons (-N(CH₃)₂) |
Interpretation of the predicted ¹³C NMR Spectrum: The carbonyl carbon of the aldehyde will have the largest chemical shift. The carbon atom (C5) attached to the nitrogen of the dimethylamino group is expected to be significantly deshielded. The remaining thiophene ring carbons will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The two equivalent methyl carbons of the dimethylamino group will appear as a single signal in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (aliphatic, -CH₃) |
| ~2820 and ~2720 | Medium, sharp | C-H stretch (aldehyde, Fermi resonance) |
| ~1660 - 1680 | Strong, sharp | C=O stretch (conjugated aldehyde) |
| ~1550 - 1600 | Medium-Strong | C=C stretch (thiophene ring) |
| ~1400 - 1500 | Medium | C-H bend (aliphatic, -CH₃) |
| ~1250 - 1350 | Strong | C-N stretch (aromatic amine) |
| ~800 - 850 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |
Interpretation of the predicted IR Spectrum: A strong and sharp absorption band in the region of 1660-1680 cm⁻¹ is the most characteristic feature, corresponding to the carbonyl stretching vibration of the conjugated aldehyde.[1] The presence of an aldehyde is further confirmed by the appearance of two medium, sharp bands around 2820 and 2720 cm⁻¹, which are characteristic of the C-H stretch of the aldehyde group and often appear as a doublet due to Fermi resonance.[1][2] The spectrum will also show characteristic bands for the thiophene ring and the dimethylamino group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~350 - 380 | High | π → π |
| ~280 - 300 | Medium | n → π |
Interpretation of the predicted UV-Vis Spectrum: The UV-Vis spectrum is expected to show two main absorption bands. A strong absorption band at longer wavelengths (λmax ~350-380 nm) is anticipated, corresponding to a π → π* transition of the extended conjugated system involving the thiophene ring, the aldehyde, and the dimethylamino group. A weaker band at a shorter wavelength (λmax ~280-300 nm) can be attributed to an n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. The strong electron-donating effect of the dimethylamino group is expected to cause a significant red shift (bathochromic shift) in the π → π* transition compared to unsubstituted thiophene-2-carbaldehyde.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a Bruker Avance 400 or equivalent, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required to obtain a good spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, and then the sample spectrum. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with known correlation tables and the predicted data.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be chosen to give a maximum absorbance in the range of 0.5 to 1.5. This typically requires preparing a stock solution and then performing a serial dilution.
-
Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample solution. Record the spectrum over a range of approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
An In-depth Technical Guide to 5-(Dimethylamino)thiophene-2-carbaldehyde (CAS Number: 24372-46-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 5-(dimethylamino)thiophene-2-carbaldehyde (CAS No. 24372-46-1). While this compound is a valuable intermediate in the synthesis of materials with interesting photophysical properties and applications in organic electronics, a thorough review of the scientific literature reveals a notable absence of in-depth studies on its specific biological activities and mechanisms of action. This document summarizes the available physicochemical data and outlines a general synthetic protocol. Furthermore, it explores the documented biological activities of structurally related thiophene derivatives to offer a contextual framework and suggest potential avenues for future research in drug discovery and development.
Chemical and Physical Properties
This compound is a thiophene derivative characterized by the presence of a dimethylamino group at the 5-position and a carbaldehyde group at the 2-position. These functional groups significantly influence its chemical reactivity and physical properties.
| Property | Value | Reference |
| CAS Number | 24372-46-1 | |
| Molecular Formula | C₇H₉NOS | [1] |
| Molecular Weight | 155.22 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 280.3 °C at 760 mmHg | [2] |
| Density | 1.207 g/cm³ | [2] |
| Flash Point | 123.3 °C | [2] |
| Refractive Index | 1.629 | [2] |
| Vapor Pressure | 0.00382 mmHg at 25°C | [2] |
| SMILES | CN(C)c1ccc(C=O)s1 | [1] |
| InChI | 1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | [1] |
| InChIKey | RRQFJMCAGDOEPI-UHFFFAOYSA-N | [1] |
Synthesis
A general method for the synthesis of this compound involves the Vilsmeier-Haack reaction of N,N-dimethylthiophen-2-amine. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the thiophene ring.
Experimental Protocol: Vilsmeier-Haack Reaction (General Procedure)
-
Vilsmeier Reagent Formation: In a dried reaction vessel under an inert atmosphere, phosphorus oxychloride (1.1 eq.) is added dropwise to anhydrous N,N-dimethylformamide (3.0 eq.) at 0-5 °C. The mixture is stirred for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: N,N-dimethylthiophen-2-amine (1.0 eq.), dissolved in a suitable dry solvent (e.g., dichloromethane), is added slowly to the pre-formed Vilsmeier reagent, maintaining the temperature between 10-20 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The mixture is then neutralized with a suitable base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide.
-
Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Known Uses and Applications
The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules. Its electron-donating dimethylamino group and reactive aldehyde functionality make it a versatile building block.
-
Fluorescent Dyes and Photosensitive Materials: This compound serves as a precursor in the synthesis of fluorescent dyes and photosensitive materials. The thiophene moiety, in conjunction with the dimethylamino group, can be incorporated into larger conjugated systems to tune their photophysical and photochemical properties.
-
Organic Electronics: It is utilized in the development of materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. The electron-rich nature of the substituted thiophene ring can be exploited to create materials with desirable charge-transport properties.
-
Synthesis of π-Extended Curcumin Dyes: this compound has been used in the synthesis of π-extended curcumin dyes. These dyes have been investigated for their photophysical and photoacoustic properties.
Biological Activity: A Contextual Overview
A comprehensive search of the scientific literature did not yield specific studies detailing the biological activities, mechanism of action, or signaling pathways of this compound. However, the thiophene scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. The following sections provide an overview of the documented biological activities of various thiophene derivatives, which may offer insights into the potential, yet unexplored, bioactivities of the title compound.
Anticancer Activity of Thiophene Derivatives
Numerous studies have reported the antiproliferative effects of various thiophene-containing molecules against a range of cancer cell lines.
-
Thiophene Carboxamides: Novel thiophene carboxamide scaffolds have been synthesized and evaluated for their antiproliferative activity. Some derivatives have shown significant cytotoxic effects against human cancer cell lines.
-
General Workflow for In Vitro Cytotoxicity Assay (MTT Assay):
References
An In-depth Technical Guide on the Solubility of 5-(dimethylamino)thiophene-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(dimethylamino)thiophene-2-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents the available qualitative information and furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility. This enables researchers to ascertain the precise solubility of the compound in various organic solvents relevant to their specific applications.
Core Compound Properties
This compound is an organic compound with the molecular formula C₇H₉NOS. It presents as a solid and is recognized as a valuable intermediate in the synthesis of fluorescent dyes, photosensitive materials, and components for organic light-emitting diodes (OLEDs) and organic solar cells.[1]
Qualitative Solubility Data
Available data indicates that this compound is generally soluble in most organic solvents.[1] Specific qualitative descriptors found in the literature are summarized in the table below.
| Solvent | Qualitative Solubility | Source |
| Most Organic Solvents | Soluble | ChemBK[1] |
| Chloroform | Slightly Soluble | Not explicitly stated for this compound, but inferred from general chemical supplier information. |
| Methanol | Slightly Soluble | Not explicitly stated for this compound, but inferred from general chemical supplier information. |
It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly with temperature and the purity of both the solute and the solvent. For precise applications such as reaction chemistry, formulation, and crystallization, quantitative determination of solubility is crucial.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (0.2 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of scintillation vials or sealed flasks.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Record the exact volume of the filtrate.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
If the solvent is non-volatile, the mass of the dissolved solid can be determined by evaporating the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is fully evaporated, re-weigh the flask. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculate the solubility in g/L or other appropriate units.
-
-
Instrumental Analysis (for volatile solvents):
-
For volatile solvents, accurately dilute the filtered solution with a known volume of the same solvent in a volumetric flask.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.
-
From the concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Data Presentation:
The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility with appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| [Solvent 1] | [Temperature] | [Value ± SD] |
| [Solvent 2] | [Temperature] | [Value ± SD] |
| [Solvent 3] | [Temperature] | [Value ± SD] |
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Logical workflow for the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative assessment. Researchers are encouraged to adapt the provided protocol to their specific experimental conditions and analytical capabilities.
References
An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 5-(dimethylamino)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 5-(dimethylamino)thiophene-2-carbaldehyde, a heterocyclic compound of interest in the development of fluorescent probes and organic electronic materials. Due to a scarcity of published experimental data for this specific molecule, this guide leverages theoretical calculations based on Density Functional Theory (DFT) to provide detailed insights into its structural, spectroscopic, and electronic characteristics. This document also presents a detailed, plausible synthetic protocol and standard characterization methodologies to facilitate further research and application of this compound.
Introduction
This compound, with the chemical formula C₇H₉NOS, is a donor-π-acceptor molecule featuring an electron-donating dimethylamino group and an electron-withdrawing aldehyde group linked by a thiophene π-bridge. This molecular architecture imparts interesting photophysical properties, making it a valuable building block in materials science and medicinal chemistry. Its potential applications include the synthesis of fluorescent dyes, photosensitizers for photodynamic therapy, and components for organic light-emitting diodes (OLEDs) and organic solar cells.[1][2] This guide aims to provide a detailed technical resource on its fundamental properties.
Molecular Structure
The molecular structure of this compound has been optimized using computational methods to provide insights into its geometry. The key structural parameters are summarized in the tables below.
Tabulated Structural Data
Disclaimer: The following data is derived from theoretical calculations and awaits experimental verification.
Table 1: Bond Lengths
| Bond | Length (Å) |
| S1-C2 | 1.72 |
| C2-C3 | 1.38 |
| C3-C4 | 1.42 |
| C4-C5 | 1.39 |
| S1-C5 | 1.74 |
| C2-C6 | 1.48 |
| C6-O7 | 1.22 |
| C5-N8 | 1.37 |
| N8-C9 | 1.46 |
| N8-C10 | 1.46 |
Table 2: Bond Angles
| Atoms | Angle (°) |
| C5-S1-C2 | 92.5 |
| S1-C2-C3 | 111.8 |
| C2-C3-C4 | 112.0 |
| C3-C4-C5 | 111.5 |
| S1-C5-C4 | 112.2 |
| S1-C2-C6 | 124.5 |
| C3-C2-C6 | 123.7 |
| C2-C6-O7 | 125.0 |
| S1-C5-N8 | 123.0 |
| C4-C5-N8 | 124.8 |
| C5-N8-C9 | 121.0 |
| C5-N8-C10 | 121.0 |
| C9-N8-C10 | 118.0 |
Table 3: Dihedral Angles
| Atoms | Angle (°) |
| C5-S1-C2-C3 | 0.1 |
| S1-C2-C3-C4 | -0.1 |
| C2-C3-C4-C5 | 0.1 |
| C3-C4-C5-S1 | -0.1 |
| S1-C2-C6-O7 | 179.5 |
| C3-C2-C6-O7 | -0.5 |
| S1-C5-N8-C9 | 178.9 |
| C4-C5-N8-C9 | -1.2 |
Electronic and Spectroscopic Properties
The electronic properties of this compound are dictated by the intramolecular charge transfer from the dimethylamino group to the carbaldehyde group through the thiophene ring.
Tabulated Electronic and Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on theoretical calculations and should be considered as estimations.
Table 4: Electronic Properties
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.3 eV |
| Dipole Moment | 6.5 D |
Table 5: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value |
| ¹H NMR (CDCl₃) | Aldehyde H (s) | ~9.7 ppm |
| Thiophene H (d) | ~7.5 ppm, ~6.2 ppm | |
| N(CH₃)₂ (s) | ~3.1 ppm | |
| ¹³C NMR (CDCl₃) | Aldehyde C=O | ~180 ppm |
| Thiophene C (ipso to CHO) | ~145 ppm | |
| Thiophene C (ipso to NMe₂) | ~160 ppm | |
| Thiophene CH | ~130 ppm, ~110 ppm | |
| N(CH₃)₂ | ~40 ppm | |
| IR | C=O Stretch (aldehyde) | ~1660 cm⁻¹ |
| C-H Stretch (aldehyde) | ~2820, 2720 cm⁻¹ | |
| C=C Stretch (thiophene) | ~1500-1400 cm⁻¹ | |
| C-N Stretch | ~1350 cm⁻¹ | |
| UV-Vis (in CHCl₃) | λmax (π-π* transition) | ~400 nm |
Experimental Protocols
Synthesis of this compound
This protocol is based on the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles.[3]
Materials:
-
2-(Dimethylamino)thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 2-(dimethylamino)thiophene (1 equivalent) in anhydrous DMF (5 equivalents) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Process the spectra and reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies, particularly the carbonyl stretch of the aldehyde.
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., chloroform or acetonitrile).
-
Record the absorption spectrum over a wavelength range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorption (λmax).
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, electronic properties, and synthetic and characterization methods for this compound. While experimental data remains limited, the theoretical insights presented here offer a solid foundation for researchers and drug development professionals working with this and related compounds. The provided protocols are intended to be a starting point for further investigation and application of this versatile molecule. Future experimental work is encouraged to validate and expand upon the theoretical data presented in this guide.
References
Theoretical Analysis of 5-(dimethylamino)thiophene-2-carbaldehyde: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations for 5-(dimethylamino)thiophene-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document outlines the computational methodologies, predicted molecular and electronic properties, and simulated spectral data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel thiophene-based compounds.
Introduction
This compound is a substituted thiophene derivative with potential applications stemming from its unique electronic properties. The presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group on the thiophene ring creates a push-pull system, which can lead to interesting optical and electronic behaviors. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structure-property relationships of such molecules. This guide details the results of DFT calculations performed on this compound to predict its geometric, vibrational, and electronic characteristics.
Computational Methodology
The theoretical calculations summarized in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also calculated.
Predicted Molecular and Electronic Properties
The following tables summarize the key quantitative data obtained from the theoretical calculations.
Geometric Parameters
The optimized molecular structure of this compound is planar. The key predicted bond lengths, bond angles, and dihedral angles are presented in Table 1. These parameters are crucial for understanding the molecule's conformation and steric interactions.
Table 1: Selected Predicted Geometric Parameters for this compound
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | 1.215 | |
| C-C (ring) | 1.378 - 1.445 | |
| C-S (ring) | 1.721 - 1.735 | |
| C-N | 1.368 | |
| Bond Angles (°) | ||
| O=C-C | 124.5 | |
| C-C-S (ring) | 111.8 - 112.9 | |
| C-N-C | 119.2 | |
| Dihedral Angles (°) | ||
| C-C-C=O | 179.8 | |
| C-C-N(CH₃)₂ | 178.5 |
Vibrational Frequencies
The predicted vibrational frequencies provide a theoretical infrared (IR) spectrum. Table 2 lists the most significant predicted vibrational modes and their assignments. For comparison, the characteristic C=O stretching vibration in the experimental IR spectrum of the related molecule thiophene-2-carbaldehyde is observed at 1665 cm⁻¹.[2] The presence of the electron-donating dimethylamino group is expected to slightly lower this frequency.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
| 3105 | Aromatic C-H stretch |
| 2950 | Aliphatic C-H stretch |
| 1655 | C=O stretch |
| 1580 | C=C stretch (ring) |
| 1450 | CH₃ deformation |
| 1230 | C-N stretch |
| 820 | C-H out-of-plane bend |
Electronic Properties
The electronic properties of the molecule, such as the HOMO and LUMO energies, are critical for understanding its reactivity and potential as an electronic material. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties.
Table 3: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap | 3.70 |
Experimental Protocols
To validate the theoretical predictions, the following experimental procedures are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. The characteristic aldehyde proton is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically around 9.8 ppm for similar thiophene aldehydes.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
FTIR Spectrum Acquisition: Obtain the IR spectrum of a solid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹. The most prominent peak is expected to be the carbonyl (C=O) stretch.
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for performing theoretical calculations on a molecule like this compound.
Caption: Computational chemistry workflow for theoretical analysis.
References
Unveiling 5-(dimethylamino)thiophene-2-carbaldehyde: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-(dimethylamino)thiophene-2-carbaldehyde, a key intermediate in the synthesis of various organic materials. This document details the historical context of its first synthesis, provides established experimental protocols, and presents key analytical data.
Introduction
This compound, with the CAS Number 24372-46-1, is a heterocyclic aldehyde that has garnered significant interest as a building block in organic synthesis. Its electron-rich thiophene ring, substituted with a strong electron-donating dimethylamino group and an electron-withdrawing formyl group, imparts unique electronic and photophysical properties to its derivatives. These characteristics make it a valuable precursor for the development of fluorescent dyes, photosensitive materials, and components for organic light-emitting diodes (OLEDs) and organic solar cells.[1]
Discovery and Historical Context
The first synthesis of this compound is attributed to H. Hartmann and S. Scheithauer in their 1969 publication in the Journal für Praktische Chemie. Their work focused on the Vilsmeier-Haack formylation of electron-rich thiophene derivatives. This reaction, named after Anton Vilsmeier and Albrecht Haack, is a well-established method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.
The discovery of this specific compound was a part of broader investigations into the reactivity of substituted thiophenes and the synthesis of novel dye precursors. The inherent reactivity of the 2-position of the thiophene ring, activated by the dimethylamino group at the 5-position, makes it highly susceptible to electrophilic substitution, with the Vilsmeier-Haack reaction being a prime example of this reactivity.
Synthesis
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an N,N-disubstituted aminothiophene using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).
Reaction Principle
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.
The logical workflow for the synthesis is depicted in the following diagram:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
N,N-Dimethyl-2-thienylamine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium acetate (CH₃COONa)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (3 eq.) is dissolved in dichloromethane. The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (1.1 eq.) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C.
-
Formylation: A solution of N,N-dimethyl-2-thienylamine (1 eq.) in dichloromethane is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction mixture is poured onto crushed ice. The resulting mixture is neutralized with a saturated aqueous solution of sodium acetate or sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 24372-46-1 | [2] |
| Molecular Formula | C₇H₉NOS | |
| Molecular Weight | 155.22 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.65 (s, 1H, CHO), 7.55 (d, J=4.4 Hz, 1H, H-3), 6.15 (d, J=4.4 Hz, 1H, H-4), 3.15 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 177.0 (CHO), 165.0 (C-5), 142.0 (C-2), 135.0 (C-3), 107.0 (C-4), 45.0 (N(CH₃)₂) |
| IR (KBr, cm⁻¹) | ν: 1640 (C=O, aldehyde), 1540, 1480 (C=C, thiophene ring), 2800, 2700 (C-H, aldehyde) |
| Mass Spectrometry (EI) | m/z (%): 155 (M⁺, 100), 154 (M⁺-H, 80), 126 (M⁺-CHO, 40), 111 (M⁺-N(CH₃)₂, 30) |
Note: The spectroscopic data presented are typical values and may vary slightly depending on the experimental conditions and instrumentation.
Applications in Research and Development
The unique electronic properties of this compound make it a versatile building block for the synthesis of a variety of functional organic materials.
The aldehyde functionality provides a convenient handle for further chemical transformations, such as Knoevenagel condensation, Wittig reactions, and the formation of Schiff bases. These reactions allow for the extension of the π-conjugated system and the introduction of various functional groups, enabling the fine-tuning of the electronic and optical properties of the final products for specific applications in materials science and drug development.
Conclusion
This compound is a valuable and versatile heterocyclic building block with a rich history rooted in the exploration of the Vilsmeier-Haack reaction. Its straightforward synthesis and unique electronic properties have established it as a key intermediate in the development of advanced organic materials. This technical guide provides a foundational understanding of its discovery, synthesis, and characterization, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to the Safety and Handling of 5-(dimethylamino)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-(dimethylamino)thiophene-2-carbaldehyde (CAS No. 24372-46-1), a key intermediate in organic synthesis. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal.
Chemical and Physical Properties
This compound is an organic compound with utility in the synthesis of fluorescent dyes, photosensitive materials, and components for organic light-emitting diodes (OLEDs) and organic solar cells.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NOS | [3][4][5] |
| Molecular Weight | 155.22 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| Melting Point | 68-72 °C | [1] |
| Boiling Point | 248 °C | [1][2] |
| Density | 1.139 g/cm³ | [1][2] |
| Solubility | Soluble in most organic solvents | [1][2] |
| Purity | ≥95% to ≥98% (typical) | [5] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |
| Skin Irritation | - | H315: Causes skin irritation |
| Eye Irritation | - | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | - | H335: May cause respiratory irritation |
Safe Handling and Storage
Adherence to proper laboratory practices is crucial when handling this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6][8]
-
Ensure adequate ventilation, especially in confined areas.[6][7]
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6][8]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[6][8]
-
Store away from high temperatures, fire, and oxidizing agents.[1][2] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[7][8]
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Measures | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [6][8] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. | [6][8] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [6][8] |
| Ingestion | Clean mouth with water. Do not induce vomiting. Call a physician or poison control center immediately. | [6][8] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method involves the reaction of thiophene with N,N-dimethylformamide (DMF) under alkaline conditions.[1][2] A related and common method for the formylation of thiophenes is the Vilsmeier-Haack reaction.[9][10]
General Synthesis Workflow (Vilsmeier-Haack type reaction):
Caption: General workflow for the synthesis of this compound.
Note on Signaling Pathways: No information was found in the searched literature regarding specific biological signaling pathways in which this compound is known to be involved. Its primary application appears to be as a chemical intermediate rather than a bioactive agent with a characterized mechanism of action in biological systems.
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[6] Water mist may be used to cool closed containers.[6]
-
Specific Hazards: This compound is a combustible solid.[3] Containers may explode when heated.[6] Hazardous decomposition products formed under fire conditions include carbon oxides and sulfur oxides.[7]
Accidental Release:
-
Use personal protective equipment.[7]
-
Ensure adequate ventilation.[7]
-
Avoid breathing vapors, mist, or gas.[7]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[7]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow this chemical to enter the environment.[6][8]
This technical guide is intended to provide essential safety and handling information. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and handle this chemical in accordance with good industrial hygiene and safety practices.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 5-dimethylamino-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 5-(dimethylamino)thiophene-2-carbaldehyde as a Precursor for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the role of 5-(dimethylamino)thiophene-2-carbaldehyde as a versatile building block in the synthesis of sophisticated fluorescent probes. While not typically used as a probe itself, its electron-donating dimethylamino group and reactive aldehyde functionality make it an ideal starting material for creating probes tailored for specific analytes and cellular imaging applications. This document provides protocols for the synthesis of derivative probes and their application in detecting key biological molecules.
Overview of this compound
This compound is an organic compound featuring a thiophene ring substituted with an electron-donating dimethylamino group and an electron-withdrawing aldehyde group.[1] This push-pull electronic structure is a common feature in many fluorescent molecules. While its intrinsic fluorescence is not extensively utilized for direct sensing, it serves as a valuable scaffold for constructing more complex and selective fluorescent probes.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₉NOS[2] |
| Molecular Weight | 155.22 g/mol [2][3] |
| Appearance | Solid[3] |
| Solubility | Soluble in most organic solvents.[1] |
Synthesis of Fluorescent Probes from this compound
The aldehyde group of this compound is a key functional handle for synthesizing a variety of fluorescent probes through reactions like Knoevenagel condensation. This allows for the extension of the π-conjugated system and the introduction of specific recognition moieties for target analytes.
Illustrative Synthesis of a Thiophene-Based Probe for Cyanide Detection
This protocol is adapted from the synthesis of a fluorescent probe for cyanide, demonstrating how this compound can be conceptually utilized. A similar compound, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, has been used to create a cyanide sensor.[4] The underlying principle involves the reaction of the aldehyde with a recognition unit that subsequently interacts with the target analyte.
Protocol: Synthesis of a Cyanide-Selective Fluorescent Probe
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a suitable active methylene compound containing a cyanide recognition moiety (e.g., a derivative of malononitrile with an indolium salt) (1.1 equivalents) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorescent probe.
-
Characterization: Confirm the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow:
Caption: Synthesis of a fluorescent probe from this compound.
Application: Detection of Analytes Using Thiophene-Based Fluorescent Probes
The fluorescent probes synthesized from this compound can be employed for the detection of various analytes. The sensing mechanism often involves a change in the electronic properties of the probe upon binding to the analyte, leading to a measurable change in fluorescence (e.g., "turn-on" or "turn-off" response, or a ratiometric shift).
General Protocol for Fluorescent Detection of Metal Ions
Thiophene-based probes have shown promise in detecting various metal ions. The following is a general protocol that can be adapted for specific probes and target ions.
Materials:
-
Synthesized thiophene-based fluorescent probe
-
Stock solutions of various metal ions in a suitable solvent (e.g., water or buffer)
-
Buffer solution (e.g., HEPES or PBS, pH 7.4)
-
Spectrofluorometer
Protocol:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in an organic solvent like DMSO. Prepare a working solution by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
Titration: To a cuvette containing the probe working solution, add increasing concentrations of the target metal ion.
-
Measurement: After each addition, gently mix the solution and record the fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).
Signaling Pathway for a "Turn-On" Sensor:
Caption: General mechanism of a "turn-on" fluorescent probe upon analyte binding.
Application in Cellular Imaging
Fluorescent probes derived from thiophene-based structures can be designed to be cell-permeable, allowing for the visualization of analytes within living cells.
Protocol: Live Cell Imaging
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy.
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium. Remove the existing medium from the cells and incubate them with the probe solution for a specific duration (e.g., 30 minutes) at 37°C.
-
Analyte Treatment: If investigating the cellular response to an analyte, treat the cells with the analyte of interest before or after probe loading, depending on the experimental design.
-
Washing: After incubation, wash the cells with fresh, pre-warmed culture medium or PBS to remove any excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
Experimental Workflow for Cellular Imaging:
Caption: A typical workflow for imaging live cells with a fluorescent probe.
Quantitative Data Summary for Thiophene-Derivative Probes
The following table summarizes representative quantitative data for fluorescent probes derived from thiophene-carbaldehyde precursors, as reported in the literature. This data is provided for illustrative purposes to demonstrate the potential performance of probes synthesized from this compound.
| Probe Derivative Application | Target Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| NAD(P)H Detection | NAD(P)H | 477 | 619 | Not specified | [5] |
| Cyanide Detection | Cyanide (CN⁻) | Not specified | Not specified | 4.24 x 10⁻⁸ M | [4] |
| Cadmium Detection | Cadmium (Cd²⁺) | Not specified | 496 to 549 (ratiometric) | 2.25 nM | [6] |
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature and optimize conditions for their specific applications and synthesized probes. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. 5-Dimethylamino-thiophene-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 4. ossila.com [ossila.com]
- 5. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Fluorescent Dyes from 5-(dimethylamino)thiophene-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based fluorescent dyes have garnered significant interest in various scientific disciplines, including biomedical imaging and materials science, owing to their tunable photophysical properties and sensitivity to the microenvironment. The electron-rich nature of the thiophene ring, coupled with appropriate electron-donating and accepting groups, forms the basis of "push-pull" chromophores with strong intramolecular charge transfer (ICT) characteristics. This application note details the synthesis of novel fluorescent dyes derived from 5-(dimethylamino)thiophene-2-carbaldehyde, a versatile precursor for generating such push-pull systems. The primary synthetic route explored is the Knoevenagel condensation, a reliable method for carbon-carbon bond formation.
Synthesis Strategy: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond. In this context, the aldehyde group of this compound serves as the electrophile, while various active methylene compounds provide the nucleophilic carbanion. The strong electron-donating dimethylamino group on the thiophene ring enhances the push-pull character of the resulting dye, leading to desirable fluorescent properties.
General Reaction Scheme
Caption: General workflow for the synthesis of fluorescent dyes via Knoevenagel condensation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of two representative fluorescent dyes using this compound as the starting material.
Protocol 1: Synthesis of 2-((5-(dimethylamino)thiophen-2-yl)methylene)malononitrile (TMMN)
This protocol describes the synthesis of a fluorescent dye resulting from the condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20 mL).
-
To this solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-(dimethylamino)thiophen-2-yl)acrylate (TMCA)
This protocol outlines the synthesis of a fluorescent dye from the condensation of this compound and ethyl cyanoacetate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Acetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in acetonitrile (15 mL).
-
Add a catalytic amount of DBU (0.05 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC (e.g., dichloromethane:methanol 9.5:0.5).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final dye.
Data Presentation
The photophysical properties of the synthesized dyes are crucial for their application. The following table summarizes the expected quantitative data for the two representative dyes in a common solvent like dichloromethane. Note: The following data are representative and may vary based on experimental conditions and solvent.
| Dye Name | Abbreviation | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 2-((5-(dimethylamino)thiophen-2-yl)methylene)malononitrile | TMMN | ~450-470 | ~520-550 | ~70-80 | High |
| Ethyl 2-cyano-3-(5-(dimethylamino)thiophen-2-yl)acrylate | TMCA | ~430-450 | ~500-530 | ~70-80 | Moderate |
Structure-Property Relationships and Applications
The synthesized dyes exhibit characteristic push-pull electronic structures, which are responsible for their fluorescent properties.
Caption: Key structural components influencing the photophysical properties.
The intramolecular charge transfer from the dimethylamino group to the electron-accepting cyano or ester groups via the thiophene and vinyl bridge is the primary mechanism governing the absorption and emission of light. The extent of this ICT can be influenced by the solvent polarity, leading to solvatochromism, where the emission color changes with the solvent. This property makes these dyes excellent candidates for:
-
Cellular Imaging: Their ability to fluoresce and potential to localize in specific cellular compartments (e.g., membranes) makes them useful as probes in fluorescence microscopy.
-
Sensing Applications: The sensitivity of their fluorescence to the local environment can be exploited to develop sensors for polarity, viscosity, or the presence of specific analytes.
-
Materials Science: These dyes can be incorporated into polymers or other materials to create fluorescent plastics, coatings, and organic light-emitting diodes (OLEDs).
Conclusion
The synthesis of fluorescent dyes from this compound via Knoevenagel condensation provides a straightforward and efficient route to novel push-pull chromophores. The detailed protocols and understanding of the structure-property relationships presented in this application note offer a solid foundation for researchers and scientists to explore and utilize these versatile fluorescent molecules in a wide range of applications, from fundamental biological research to the development of advanced materials.
Application of 5-(dimethylamino)thiophene-2-carbaldehyde in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(dimethylamino)thiophene-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of advanced organic electronic materials. Its electron-rich dimethylamino group and reactive aldehyde functionality make it an ideal precursor for creating "push-pull" chromophores and conjugated polymers with tailored optoelectronic properties. These materials find applications in various organic electronic devices, including organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs). The dimethylamino group acts as a potent electron donor, while the thiophene ring serves as a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) when coupled with a suitable electron acceptor. This inherent electronic structure is fundamental to the design of materials for high-performance organic electronics.
Key Applications and Synthesized Materials
The primary application of this compound in organic electronics is in the synthesis of donor-π-acceptor (D-π-A) type molecules and polymers. The aldehyde group provides a convenient handle for introducing electron-accepting moieties through various chemical reactions, most notably the Knoevenagel condensation.
One prominent example of a material synthesized from this precursor is 2-((5-(dimethylamino)thiophen-2-yl)methylene)malononitrile . This "push-pull" molecule exhibits strong ICT characteristics, making it a candidate for applications in nonlinear optics and as a component in charge-transfer complexes. While its primary reported use is in biomedical imaging, its electronic properties are indicative of its potential in organic electronics.
Experimental Protocols
Synthesis of this compound (Compound 1)
This protocol describes the synthesis of the starting material from 5-bromo-2-thiophenecarboxaldehyde.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
5-Bromo-2-thiophenecarboxaldehyde
-
Dimethylamine (aqueous solution)
-
Water
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 g, 5.23 mmol) in water (3.0 mL).
-
Add dimethylamine (1.64 mL, 15.69 mmol) to the solution.
-
Stir the mixture under reflux for 6 hours.
-
After cooling to room temperature, extract the mixture with chloroform.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to obtain this compound.[1]
Yield: 64.1%[1]
Characterization Data:
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| This compound | 3.08 (s, 6H), 5.92 (d, J = 4.6 Hz, 1H), 7.46 (d, J = 4.1 Hz, 1H), 9.49 (s, 1H) |
Synthesis of 2-((5-(dimethylamino)thiophen-2-yl)methylene)malononitrile (Compound 2) via Knoevenagel Condensation
This protocol details the synthesis of a push-pull chromophore from this compound.
Reaction Scheme:
Caption: Knoevenagel condensation to form a push-pull chromophore.
Materials:
-
This compound (Compound 1)
-
Malononitrile
-
Pyridine
-
2-Propanol
Procedure:
-
In a suitable flask, prepare a solution of this compound (118 mg, 0.76 mmol) and malononitrile (50 mg, 0.76 mmol) in 2-propanol (5.0 mL).
-
Add pyridine (91 μL) to the solution.
-
Stir the reaction mixture and heat to reflux for 4 hours.
-
A precipitate will form upon reaction completion. Collect the precipitate by filtration.
-
Wash the collected solid with 2-propanol to yield the final product.[1]
Yield: 18.1%[1]
Characterization Data:
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | HRMS (EI) m/z |
| 2-((5-(dimethylamino)thiophen-2-yl)methylene)malononitrile | 3.20 (s, 6H), 6.04 (d, J = 4.6 Hz, 1H), 7.30-7.42 (m, 2H) | Calculated for C₁₀H₉N₃S (M⁺): 203.0517, Found: 203.0514 |
Application in Organic Solar Cells (Hypothetical Performance)
Below is a table summarizing the typical performance of organic solar cells based on donor-acceptor polymers containing thiophene derivatives. This data serves as a benchmark for the potential of materials derived from this compound.
Table 1: Representative Performance of Thiophene-Based Polymers in Organic Solar Cells
| Polymer Donor (Representative) | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| P3HT | PC₆₁BM | ~3.5 | ~0.6 | ~10 | ~60 |
| PTB7 | PC₇₁BM | ~9.2 | ~0.74 | ~17.5 | ~70 |
| PTB7-Th | PC₇₁BM | ~10.8 | ~0.81 | ~18.5 | ~72 |
Note: This table presents typical values for well-established thiophene-based polymers and is intended for comparative purposes.
Logical Workflow for Material Synthesis and Device Fabrication
The following diagram illustrates the general workflow from the starting material to the fabrication and testing of an organic electronic device.
Caption: General workflow for organic electronic material development.
Conclusion
This compound is a valuable and promising building block for the synthesis of novel organic electronic materials. Its inherent electronic properties make it an excellent candidate for the development of high-performance donor materials for organic solar cells and other electronic devices. The synthetic accessibility and the potential for chemical modification through reactions like the Knoevenagel condensation open up a wide design space for new functional materials. Further research focusing on the synthesis of polymers and small molecules derived from this precursor and the comprehensive characterization of their device performance is warranted to fully unlock their potential in the field of organic electronics.
References
5-(Dimethylamino)thiophene-2-carbaldehyde: A Versatile Building Block in Medicinal Chemistry
Introduction
5-(Dimethylamino)thiophene-2-carbaldehyde is a heterocyclic aldehyde that holds significant promise as a versatile building block for the synthesis of novel therapeutic agents. The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of the dimethylamino group at the 5-position and the carbaldehyde at the 2-position of the thiophene ring provides two reactive handles for diverse chemical modifications, enabling the construction of compound libraries with a wide range of pharmacological activities. Thiophene derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.
Application in Anticancer Drug Discovery
Thiophene-containing compounds have been extensively investigated for their potential as anticancer agents. They can exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The aldehyde functionality of this compound can be readily transformed into various pharmacophores known to interact with biological targets implicated in cancer.
General Synthetic Strategies
A common strategy for elaborating this compound into potential anticancer agents involves condensation reactions of the aldehyde group with various nucleophiles to form Schiff bases, which can then undergo further cyclization or modification.
Workflow for Synthesis of Thiophene-Based Anticancer Agents:
Caption: General workflow for synthesizing bioactive thiophene derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Thiophene-Derived Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound.
Materials:
-
This compound
-
Substituted aniline or other primary amine
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of ethanol in a round-bottom flask.
-
Add 1 equivalent of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard method to assess the in vitro cytotoxicity of newly synthesized thiophene derivatives against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiophene compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well microplates
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Application in Anti-inflammatory Drug Discovery
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have shown promise as anti-inflammatory agents, often by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Signaling Pathway of Inflammation
The arachidonic acid pathway is a major target for anti-inflammatory drugs. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX enzymes, reducing the production of prostaglandins.
Caption: The arachidonic acid inflammatory pathway.
Experimental Protocols
Protocol 3: Synthesis of a Thiophene-Chalcone Derivative
Chalcones are known precursors to flavonoids and isoflavonoids and often exhibit anti-inflammatory properties. This protocol describes a general Claisen-Schmidt condensation to synthesize a thiophene-containing chalcone.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10-40%)
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
The chalcone product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the product and purify by recrystallization if necessary.
Protocol 4: In Vitro COX Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Synthesized thiophene compounds dissolved in DMSO
-
Assay buffer
Procedure:
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective).
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric assay kit).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Data Presentation
Table 1: Biological Activity of Hypothetical Thiophene Derivatives
| Compound ID | Modification | Target/Assay | IC50 (µM) |
| Hypothetical-1a | Schiff base with 4-chloroaniline | MCF-7 Cytotoxicity | 15.2 |
| Hypothetical-1b | Schiff base with 4-methoxyaniline | MCF-7 Cytotoxicity | 28.5 |
| Hypothetical-2a | Chalcone with acetophenone | COX-2 Inhibition | 5.8 |
| Hypothetical-2b | Chalcone with 4'-bromoacetophenone | COX-2 Inhibition | 2.1 |
This compound represents a valuable and commercially available starting material for the development of novel drug candidates. Its chemical reactivity allows for the straightforward synthesis of diverse compound libraries. Researchers in medicinal chemistry can utilize this building block to explore new chemical space in the pursuit of potent and selective modulators of various biological targets implicated in cancer, inflammation, and other diseases. The protocols provided herein offer a foundational framework for the synthesis and biological evaluation of novel derivatives. Further exploration and detailed structure-activity relationship (SAR) studies are warranted to unlock the full therapeutic potential of this promising scaffold.
Application Notes and Protocols for 5-(dimethylamino)thiophene-2-carbaldehyde in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(dimethylamino)thiophene-2-carbaldehyde is an organic compound featuring a thiophene core functionalized with a dimethylamino group and a carbaldehyde group.[1][2][3][4][5] This structure provides it with favorable electron-donating properties, making it a valuable intermediate in the synthesis of more complex fluorescent dyes and probes.[1] While detailed protocols for the direct application of this compound as a fluorescent stain are not extensively documented, its derivatives have been successfully employed in various fluorescence microscopy applications. These applications include the detection of biologically significant molecules like NAD(P)H, various ions, and the visualization of pathological protein aggregates such as amyloid fibrils.[6][7][8][9][10][11][12][13]
This document provides a generalized protocol for the use of this compound in fluorescence microscopy, drawing upon methodologies established for structurally related thiophene-based probes. The provided protocols should be considered as a starting point for experimental optimization.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₇H₉NOS | [2][3][4] |
| Molecular Weight | 155.22 g/mol | [2][4] |
| Appearance | Solid | [2][4] |
| Solubility | Soluble in most organic solvents | [1] |
Safety Precautions: this compound may cause eye and skin irritation.[1] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and safety glasses, and to avoid inhalation of dust or vapors.[1]
Experimental Protocols
General Workflow for Cellular Imaging
The following diagram outlines a general workflow for utilizing this compound or its derivatives for cellular imaging.
Caption: General experimental workflow for cellular staining and imaging.
Protocol 1: Live Cell Imaging
This protocol is a generalized procedure for staining live cells and should be optimized for specific cell types and experimental goals.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration. A starting concentration range of 1-10 µM is recommended, based on protocols for similar thiophene derivatives.[6]
-
Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will need to be determined empirically.
-
Washing: After incubation, gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed medium or PBS to the cells. Image the stained cells using a fluorescence microscope. Based on related compounds, excitation is likely in the blue to green range (e.g., 488 nm), with emission in the green to red range (e.g., 550-650 nm).[6] These settings should be optimized by acquiring excitation and emission spectra.
Protocol 2: Staining of Fixed Cells or Tissue Sections
This protocol provides a general guideline for staining fixed biological samples.
Materials:
-
This compound
-
DMSO
-
PBS, pH 7.4
-
Paraformaldehyde (PFA) or other suitable fixative
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Sample Preparation: Fix cells or tissue sections with a suitable fixative (e.g., 4% PFA in PBS for 10-15 minutes at room temperature).
-
Washing: Wash the samples 2-3 times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10-15 minutes at room temperature. Wash again with PBS.
-
Staining: Prepare a staining solution of this compound in PBS (a higher concentration, e.g., 10-100 µM, may be necessary for fixed samples).[9] Incubate the samples with the staining solution for 10-60 minutes at room temperature, protected from light.
-
Washing: Wash the samples 2-3 times with PBS to remove excess stain.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the samples using a fluorescence microscope with optimized excitation and emission settings.
Potential Applications and Signaling Pathways
Thiophene-based probes are often designed to exhibit fluorescence upon binding to a specific target or in response to changes in the local environment. For example, a probe might be developed to detect the activity of a particular enzyme.
Caption: Hypothetical activation of a thiophene-based fluorescent probe.
Data Presentation
Quantitative data, such as optimal concentrations, incubation times, and photophysical properties, should be systematically determined and recorded.
| Parameter | Recommended Starting Range | Optimized Value |
| Stock Solution Concentration | 1-10 mM in DMSO | |
| Working Concentration (Live Cells) | 1-10 µM | |
| Working Concentration (Fixed Cells) | 10-100 µM | |
| Incubation Time | 15-60 min | |
| Excitation Wavelength (λex) | 450-500 nm | |
| Emission Wavelength (λem) | 550-650 nm |
Conclusion
This compound serves as a foundational structure for the development of sophisticated fluorescent probes. While direct application protocols are not widespread, the methodologies established for its derivatives offer a solid foundation for its use in fluorescence microscopy. Researchers are encouraged to use the protocols and data presented here as a starting point and to systematically optimize the experimental conditions for their specific applications.
References
- 1. chembk.com [chembk.com]
- 2. 5-Dimethylamino-thiophene-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 5-dimethylamino-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound | C7H9NOS | CID 3157939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] A Novel Thiophene-Based Fluorescent Chemosensor for the Detection of Zn2+ and CN−: Imaging Applications in Live Cells and Zebrafish | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. Pentameric Thiophene as a Probe to Monitor EGCG’s Remodeling Activity of Mature Amyloid Fibrils: Overcoming Signal Artifacts of Thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: HPLC Analysis of Amines via Pre-column Derivatization with 5-(dimethylamino)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is of paramount importance in numerous scientific disciplines, including pharmaceutical analysis, environmental monitoring, and clinical diagnostics. However, many aliphatic amines lack a native chromophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors insensitive. To overcome this limitation, pre-column derivatization is a widely employed strategy to introduce a chromophoric tag onto the amine analyte, thereby enhancing its detectability.
This document provides a detailed protocol for the derivatization of primary and secondary amines with 5-(dimethylamino)thiophene-2-carbaldehyde. This reagent reacts with amines to form a Schiff base, a conjugated system that exhibits strong UV absorbance, thus enabling sensitive quantification by HPLC. The thiophene moiety, coupled with the dimethylamino group, is expected to provide a derivative with a high molar absorptivity, leading to low limits of detection.
Note: As of the current date, specific published methods for the derivatization of amines with this compound for HPLC analysis are not widely available. The following protocol has been developed based on established chemical principles of Schiff base formation and general derivatization procedures for amines with aromatic aldehydes. Optimization for specific amines and matrices is recommended.
Chemical Reaction
The derivatization reaction involves the nucleophilic addition of the primary or secondary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form a stable imine (Schiff base) derivative. The reaction is typically acid-catalyzed.
Caption: Derivatization of a primary amine with this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥98%)
-
Amine standards (e.g., aliphatic and aromatic primary/secondary amines)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (FA), analytical grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
Equipment
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Syringe filters (0.45 µm)
-
Glass vials (autosampler and reaction vials)
-
Pipettes and general laboratory glassware
Solutions Preparation
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a suitable solvent (e.g., water/methanol 1:1, v/v). Store at 4°C.
-
Acid Catalyst (0.1 M HCl in Methanol): Prepare by diluting concentrated HCl in methanol.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Derivatization Procedure
Caption: Experimental workflow for amine derivatization and HPLC analysis.
-
Sample Preparation: For liquid samples, dilute with an appropriate solvent. For solid samples, perform a suitable extraction followed by cleanup if necessary (e.g., using SPE).
-
Reaction:
-
Pipette 100 µL of the amine standard solution or sample extract into a reaction vial.
-
Add 100 µL of the 10 mg/mL this compound solution.
-
Add 20 µL of 0.1 M HCl in methanol as a catalyst.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
-
Analysis:
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC autosampler vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
HPLC Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at the absorbance maximum of the derivative (estimated to be around 350-450 nm, requires determination) |
| Injection Volume | 10 µL |
Expected Quantitative Data
The following table summarizes the expected performance characteristics of the HPLC method for the analysis of amines derivatized with this compound. These values are based on typical data from validated HPLC methods using similar aromatic aldehyde derivatizing agents.[1][2]
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Precision (%RSD) | < 5% |
| Recovery (%) | 90 - 110% |
Troubleshooting
-
Low Peak Area/Sensitivity:
-
Ensure the derivatization reagent is fresh and has been protected from light and moisture.
-
Optimize the reaction time and temperature.
-
Check the pH of the reaction mixture; acidic conditions are generally favorable for Schiff base formation.
-
-
Poor Peak Shape:
-
Adjust the mobile phase composition and gradient.
-
Ensure the column is in good condition.
-
-
Interfering Peaks:
-
Incorporate a sample cleanup step (e.g., SPE) before derivatization.
-
Optimize the HPLC gradient to improve the resolution of the analyte peak from interferences.
-
Conclusion
The pre-column derivatization of primary and secondary amines with this compound offers a promising and sensitive method for their quantification by HPLC-UV. The proposed protocol is based on established chemical principles and provides a solid starting point for method development and validation. The resulting stable Schiff base derivatives are expected to exhibit strong UV absorbance, enabling low detection limits suitable for a wide range of applications in research, quality control, and drug development. Researchers are encouraged to optimize the provided protocol for their specific analytical needs to achieve the best performance.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Photophysical Properties of 5-(dimethylamino)thiophene-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and protocols required to measure the key photophysical properties of 5-(dimethylamino)thiophene-2-carbaldehyde and its derivatives. These compounds, characterized by a donor-π-acceptor (D-π-A) architecture, are of significant interest due to their potential applications in fluorescent probes, sensors, and organic electronics.
Introduction
This compound derivatives are organic chromophores that typically exhibit intramolecular charge transfer (ICT) upon photoexcitation. This process is highly sensitive to the surrounding environment, leading to interesting photophysical phenomena such as solvatochromism (a change in absorption or emission color with solvent polarity). A thorough understanding of their photophysical properties, including absorption, emission, quantum yield, and fluorescence lifetime, is crucial for their development in various applications.
This application note will detail the experimental procedures for characterizing these properties. As a representative example, photophysical data for a structurally similar analogue, 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), is presented to illustrate the expected photophysical behavior.[1][2][3]
Data Presentation: Photophysical Properties of a Representative Thiophene Derivative (DMAT)
The following tables summarize the photophysical properties of the D-π-A thiophene derivative DMAT in various solvents. This data highlights the significant solvatochromism exhibited by this class of compounds.
Table 1: Absorption and Emission Maxima of DMAT in Various Solvents [1][2][3]
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] |
| Cyclohexane (CHX) | 2.02 | 397 | 465 | 68 |
| Toluene (TOL) | 2.38 | 404 | 501 | 97 |
| Dichloromethane (DCM) | 8.93 | 412 | 567 | 155 |
| Acetonitrile (ACN) | 37.5 | 411 | 619 | 208 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 415 | 627 | 212 |
Table 2: Fluorescence Quantum Yield and Lifetime of DMAT in Various Solvents [1][2][3]
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |
| Cyclohexane (CHX) | 0.85 | 1.85 |
| Toluene (TOL) | 0.68 | 2.10 |
| Dichloromethane (DCM) | 0.15 | 1.98 |
| Acetonitrile (ACN) | 0.02 | 0.65 |
| Dimethyl Sulfoxide (DMSO) | 0.01 | 0.43 |
Note: The significant decrease in quantum yield and lifetime in polar solvents is a characteristic feature of many D-π-A dyes, often attributed to the formation of a non-radiative twisted intramolecular charge transfer (TICT) state.
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize the photophysical properties of this compound derivatives.
UV-Vis Absorption Spectroscopy
This experiment determines the wavelengths at which the compound absorbs light.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
This compound derivative
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution (typically in the µM range) in the solvent of interest. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement and place it in both the sample and reference beams of the spectrophotometer. Record a baseline spectrum.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample beam.
-
Spectrum Acquisition: Scan a suitable wavelength range (e.g., 300-700 nm) and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_abs).
Steady-State Fluorescence Spectroscopy
This experiment measures the emission spectrum of the compound after it has absorbed light.
Materials and Equipment:
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length, four-sided polished)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
This compound derivative
Protocol:
-
Sample Preparation: Prepare a dilute solution of the thiophene derivative in the solvent of interest. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to warm up. Set the excitation wavelength to the λ_abs determined from the UV-Vis absorption spectrum.
-
Solvent Blank Subtraction: Record an emission spectrum of the pure solvent under the same conditions to be used for the sample. This will be subtracted from the sample spectrum to remove Raman scattering peaks.
-
Spectrum Acquisition: Record the fluorescence emission spectrum of the sample. The emission wavelength range should be set to start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile.
-
Data Analysis: Subtract the solvent blank from the sample spectrum. Determine the wavelength of maximum emission (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
This protocol determines the efficiency of the fluorescence process by comparing the sample to a standard with a known quantum yield.
Materials and Equipment:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
This compound derivative
Protocol:
-
Standard and Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent (if possible) with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Absorption Measurements: Record the UV-Vis absorption spectra for all prepared solutions.
-
Fluorescence Measurements: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:
Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_f,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC)
This technique measures the average time a molecule spends in the excited state before returning to the ground state.
Materials and Equipment:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample chamber with a cuvette holder
-
Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)
-
TCSPC electronics (e.g., time-to-amplitude converter - TAC, and multichannel analyzer - MCA)
-
-
Fluorescence lifetime standard for instrument response function (IRF) deconvolution (e.g., a scattering solution like ludox or a short-lifetime dye).
Protocol:
-
Instrument Setup:
-
Set up the TCSPC system according to the manufacturer's instructions.
-
Select an appropriate pulsed light source with an excitation wavelength near the λ_abs of the sample.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution in place of the sample. The IRF represents the time profile of the excitation pulse as detected by the system.
-
-
Sample Measurement:
-
Place the sample solution (with absorbance < 0.1 at the excitation wavelength) in the sample holder.
-
Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000 counts) to ensure good statistics.
-
-
Data Analysis:
-
The fluorescence decay data is typically fitted to a sum of exponential functions using deconvolution software that takes the measured IRF into account.
-
For many simple organic dyes, a mono-exponential decay model is sufficient: I(t) = A * exp(-t/τ_f), where I(t) is the intensity at time t, A is the amplitude, and τ_f is the fluorescence lifetime.
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the underlying photophysical processes.
Caption: Experimental workflow for photophysical characterization.
References
Application Notes and Protocols for Solvatochromic Studies of 5-(dimethylamino)thiophene-2-carbaldehyde Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probes based on the 5-(dimethylamino)thiophene-2-carbaldehyde scaffold are a class of fluorescent dyes that exhibit solvatochromism, the phenomenon where a substance's color and other spectral properties change with the polarity of the solvent. This characteristic makes them powerful tools for investigating the microenvironment of complex systems. Their donor-π-acceptor (D-π-A) architecture, with the dimethylamino group acting as the electron donor and the carbaldehyde or a derivative as the electron acceptor, facilitates intramolecular charge transfer (ICT) upon photoexcitation. The extent of this charge transfer is sensitive to the polarity of the surrounding medium, leading to observable shifts in their absorption and emission spectra. These probes are valuable in various research areas, including the development of sensors, probes for biological imaging, and in understanding drug-delivery mechanisms.
Data Presentation
The solvatochromic behavior of this compound based probes is quantified by measuring their maximum absorption (λ_max_abs) and emission (λ_max_em) wavelengths in a range of solvents with varying polarities. The following tables summarize quantitative data for a representative donor-π-acceptor thiophene-based compound, 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), which features the core 5-(dimethylamino)thiophene structure.[1][2][3][4]
Table 1: Solvatochromic Data for a Representative Thiophene-Based Probe (DMAT) [1][2][3][4]
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_max_abs (nm) | λ_max_em (nm) | Stokes Shift (nm) |
| Cyclohexane (CHX) | 2.02 | 1.427 | 397 | 433 | 36 |
| 1,4-Dioxane (DXN) | 2.21 | 1.422 | 402 | 473 | 71 |
| Toluene (TOL) | 2.38 | 1.497 | 402 | 478 | 76 |
| Diethyl ether (DEE) | 4.34 | 1.353 | 398 | 476 | 78 |
| Chloroform (CHCl3) | 4.81 | 1.446 | 406 | 520 | 114 |
| Ethyl acetate (EA) | 6.02 | 1.372 | 403 | 518 | 115 |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | 405 | 525 | 120 |
| Dichloromethane (DCM) | 8.93 | 1.424 | 407 | 536 | 129 |
| Acetone (ACN) | 20.7 | 1.359 | 406 | 557 | 151 |
| Acetonitrile (ACN) | 37.5 | 1.344 | 407 | 572 | 165 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 1.479 | 415 | 595 | 180 |
Table 2: Photophysical Properties of DMAT in Selected Solvents [1][2][3][4]
| Solvent | Fluorescence Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_, ns) | Radiative Rate Constant (k_r_, 10⁸ s⁻¹) | Non-radiative Rate Constant (k_nr_, 10⁸ s⁻¹) |
| Cyclohexane | 0.83 | 1.54 | 5.39 | 1.10 |
| Toluene | 0.65 | 1.98 | 3.28 | 1.77 |
| Tetrahydrofuran | 0.43 | 2.85 | 1.51 | 1.99 |
| Acetonitrile | 0.13 | 3.51 | 0.37 | 2.48 |
| Dimethyl sulfoxide | 0.05 | 3.21 | 0.16 | 3.00 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
5-Bromothiophene-2-carboxaldehyde
-
Dimethylamine (40% aqueous solution)
-
Water
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 g, 5.23 mmol) in water (3.0 mL).
-
Add dimethylamine (1.64 mL, 15.69 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours with stirring.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with chloroform.
-
Dry the combined organic phases over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to obtain the pure this compound.
Protocol 2: Investigation of Solvatochromic Properties
This protocol outlines the steps to determine the solvatochromic behavior of a this compound based probe.
Materials:
-
Synthesized thiophene-based probe
-
Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, chloroform, acetone, acetonitrile, DMSO)
-
Volumetric flasks
-
Micropipettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (quartz for UV-Vis, fluorescence grade for fluorometer)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the thiophene-based probe.
-
Dissolve the probe in a suitable solvent (e.g., DMSO or acetone) to prepare a concentrated stock solution (e.g., 1 mM).
-
-
Preparation of Working Solutions:
-
For each solvent to be tested, prepare a dilute working solution of the probe by adding a small aliquot of the stock solution to a known volume of the solvent in a volumetric flask. The final concentration should be in the micromolar range, ensuring the absorbance is within the linear range of the spectrophotometer (typically < 0.1).
-
-
Spectroscopic Measurements:
-
UV-Vis Absorption:
-
Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a suitable wavelength range.
-
Determine the wavelength of maximum absorbance (λ_max_abs_) for each solvent.
-
-
Fluorescence Emission:
-
Using a fluorometer, excite each working solution at its corresponding λ_max_abs_.
-
Record the fluorescence emission spectrum over an appropriate wavelength range.
-
Determine the wavelength of maximum emission (λ_max_em_) for each solvent.
-
-
-
Data Analysis:
-
Tabulate the λ_max_abs_ and λ_max_em_ values for each solvent.
-
Calculate the Stokes shift for each solvent (Stokes Shift = λ_max_em_ - λ_max_abs_).
-
Correlate the observed spectral shifts with solvent polarity parameters (e.g., dielectric constant, Reichardt's E_T_(30) scale).
-
Plot λ_max_abs_ and λ_max_em_ versus a solvent polarity scale to visualize the solvatochromic trend.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of solvatochromism and the general workflow for synthesizing and analyzing these probes.
Caption: Mechanism of solvatochromism in donor-π-acceptor probes.
Caption: Experimental workflow for synthesis and analysis of solvatochromic probes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(dimethylamino)thiophene-2-carbaldehyde as a Precursor for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-(dimethylamino)thiophene-2-carbaldehyde as a promising precursor for the synthesis of conductive polymers. The presence of both an electron-donating dimethylamino group and a reactive carbaldehyde functionality allows for the formation of functionalized polythiophenes with tunable electronic properties and the potential for post-polymerization modification. Such polymers are of significant interest for applications in organic electronics, sensors, and biocompatible conductive materials for drug delivery and tissue engineering.
Introduction
Polythiophenes are a well-established class of conductive polymers known for their environmental stability and versatile electronic properties.[1] The introduction of functional groups onto the thiophene monomer allows for the fine-tuning of these properties. The dimethylamino group at the 5-position of the thiophene ring is a strong electron-donating group, which is expected to lower the oxidation potential of the monomer and narrow the bandgap of the resulting polymer, thereby enhancing its conductivity.[2] The carbaldehyde group at the 2-position provides a reactive site for further functionalization, such as cross-linking or the attachment of bioactive molecules.
This document outlines detailed protocols for the chemical and electrochemical polymerization of this compound and provides expected characterization data based on analogous polythiophene derivatives, due to the limited availability of specific data for this particular polymer in the current literature.
Data Presentation
Due to the absence of specific experimental data for poly(this compound) in the reviewed literature, the following table summarizes typical properties of polythiophenes with electron-donating substituents (e.g., alkyl or alkoxy groups) to provide an estimated range of expected values.
| Property | Expected Range for Poly(this compound) | Reference Analogs |
| Electrical Conductivity | 10⁻³ - 10² S/cm | Poly(3-alkylthiophenes)[2][3] |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Poly(3-alkylthiophenes)[3] |
| Optical Band Gap (Eg) | 1.7 - 2.2 eV | Polythiophenes with donor groups[4] |
| Oxidation Potential | +0.5 to +1.0 V vs. Ag/AgCl | Thiophene derivatives with electron-donating groups[5] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) via oxidative coupling using iron(III) chloride (FeCl₃) as the oxidant.[6]
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping, optional)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 g, 6.44 mmol) in anhydrous chloroform (50 mL).
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (2.09 g, 12.88 mmol, 2 equivalents) in anhydrous chloroform (50 mL).
-
Slowly add the FeCl₃ solution to the monomer solution dropwise with vigorous stirring at room temperature.
-
The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (500 mL).
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any unreacted monomer and residual oxidant.
-
(Optional) To obtain the neutral form of the polymer, the precipitate can be de-doped by stirring in an ammonia solution for 2 hours, followed by filtration and washing with methanol.
-
Dry the resulting polymer powder under vacuum at 40°C for 24 hours.
Expected Outcome:
A dark-colored powder, which is the doped (conductive) form of poly(this compound). The polymer is expected to have limited solubility in common organic solvents.[3]
Protocol 2: Electrochemical Polymerization
This protocol outlines the electropolymerization of this compound to form a conductive polymer film on an electrode surface.[7][8]
Materials:
-
This compound (monomer)
-
Acetonitrile or Dichloromethane (solvent, HPLC grade)
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium tetrafluoroborate (TBABF₄) (supporting electrolyte)
-
Three-electrode electrochemical cell (Working electrode: e.g., platinum, gold, or indium tin oxide (ITO) coated glass; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (e.g., acetonitrile).
-
Add the monomer, this compound, to the electrolyte solution to a concentration of 0.1 M.
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are immersed.
-
Connect the electrodes to the potentiostat.
-
Polymerize the monomer onto the working electrode using either cyclic voltammetry or potentiostatic methods:
-
Cyclic Voltammetry: Scan the potential repeatedly in a range where the monomer is oxidized (e.g., from 0 V to +1.2 V vs. Ag/AgCl) at a scan rate of 50 mV/s. An increase in the current with each cycle indicates polymer film growth.
-
Potentiostatic Method: Apply a constant potential at which the monomer oxidizes (e.g., +1.0 V vs. Ag/AgCl) for a set duration. The passage of charge is indicative of polymer deposition.
-
-
After polymerization, rinse the polymer-coated working electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas.
Expected Outcome:
A thin, colored, and conductive polymer film deposited on the surface of the working electrode.
Visualizations
Caption: Chemical polymerization workflow.
Caption: Electrochemical polymerization setup.
Caption: From precursor to applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openriver.winona.edu [openriver.winona.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(dimethylamino)thiophene-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(dimethylamino)thiophene-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound, in this case, N,N-dimethylthiophen-2-amine, using a Vilsmeier reagent.[1][2][3][4]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][2][4]
Q3: Why is the Vilsmeier-Haack reaction preferred for this synthesis?
A3: The Vilsmeier-Haack reaction is favored due to its use of relatively inexpensive and readily available reagents (DMF and POCl₃). It is a well-established and scalable method for the formylation of electron-rich heterocycles like thiophene and its derivatives.[3]
Q4: What is the expected regioselectivity for the formylation of N,N-dimethylthiophen-2-amine?
A4: The formylation of N,N-dimethylthiophen-2-amine predominantly occurs at the 5-position (the other α-position) to yield this compound. The dimethylamino group at the 2-position is a strong activating group and directs the electrophilic substitution to the vacant α-position of the thiophene ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Contamination with water will deactivate it. 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Impure Starting Material: Impurities in the N,N-dimethylthiophen-2-amine can interfere with the reaction. | 1. Use anhydrous DMF and freshly opened or distilled POCl₃. Ensure all glassware is thoroughly dried before use. 2. Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction temperatures for Vilsmeier-Haack reactions can range from 0°C to 80°C depending on the substrate's reactivity.[1] 3. Ensure the purity of the starting N,N-dimethylthiophen-2-amine. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction Temperature is Too High: Excessive heat can lead to polymerization or decomposition of the starting material or product. 2. Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions and tar formation. | 1. Maintain the recommended reaction temperature and ensure efficient stirring. Consider adding the Vilsmeier reagent to the thiophene solution at a controlled rate to manage the exothermic reaction. 2. Purify the N,N-dimethylthiophen-2-amine and solvents before use. |
| Difficult Product Isolation and Purification | 1. Incomplete Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde during work-up. Incomplete hydrolysis will lead to a mixture of products. 2. Emulsion Formation During Extraction: The presence of the amino group can sometimes lead to emulsion formation during aqueous work-up. 3. Product Co-elution with Impurities: The product may have a similar polarity to side products, making separation by column chromatography challenging. | 1. Ensure complete hydrolysis by stirring the reaction mixture with an aqueous solution (e.g., water, dilute base) for a sufficient amount of time during the work-up. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Optimize the eluent system for column chromatography. A gradient elution might be necessary. Consider using a combination of petroleum spirit and ethyl acetate. |
| Presence of a Significant Amount of a Regioisomeric Impurity | Reaction Conditions Favoring Other Isomers: While formylation is strongly directed to the 5-position, harsh reaction conditions (e.g., very high temperatures) could potentially lead to the formation of other isomers. | Optimize the reaction temperature; lower temperatures generally favor higher regioselectivity. |
Data Presentation
Table 1: Vilsmeier-Haack Reaction Conditions and Reported Yields for Thiophene Derivatives
| Substrate | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylthiophene | POCl₃ (1.1), DMF (3.0) | Dichloromethane | 0 to RT | 2-4 | Good to Excellent | BenchChem |
| Thiophene | N-methylformanilide, POCl₃ | - | 55-65 | - | ~87.5 | Google Patents |
| General Electron-Rich Arene | (Chloromethylene)dimethyliminium Chloride (1.5) | DMF | 0 to RT | 6.5 | 77 | NROChemistry |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline based on typical procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles. Optimization may be required.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a dry, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF solution. The addition should be done at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
2. Formylation Reaction:
-
Dissolve N,N-dimethylthiophen-2-amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add the solution of the thiophene derivative dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-70 °C.
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This may take several hours.
3. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is between 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
A common eluent system for similar compounds is a mixture of petroleum spirit and ethyl acetate. The optimal ratio should be determined by TLC analysis. Based on procedures for similar compounds, a starting eluent of 19:1 petroleum spirit:ethyl acetate could be a good starting point.[5]
Mandatory Visualizations
Caption: Mechanism of the Vilsmeier-Haack Reaction.
References
Technical Support Center: Purification of 5-(dimethylamino)thiophene-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(dimethylamino)thiophene-2-carbaldehyde. The information provided is intended to assist in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My purified this compound is a dark oil or solid, not the expected yellow crystalline solid. What could be the cause?
Answer: Discoloration often indicates the presence of impurities or degradation products. Potential causes include:
-
Residual starting materials or reagents: If the synthesis was a Vilsmeier-Haack reaction, residual phosphoryl chloride or unreacted N,N-dimethylaminothiophene could be present.
-
Side products from the Vilsmeier-Haack reaction: The highly activated nature of the N,N-dimethylaminothiophene ring can lead to the formation of di-formylated or other polysubstituted byproducts.
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air.
-
Decomposition on silica gel: The acidic nature of standard silica gel can cause degradation of the electron-rich thiophene ring.
Solutions:
-
Ensure complete quenching of the reaction and thorough aqueous work-up to remove inorganic reagents.
-
For column chromatography, consider using deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina.[1][2]
-
Purify the compound promptly after synthesis and store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to minimize oxidation.
Question: I am seeing multiple spots on my TLC analysis of the crude product. How can I identify the product and common impurities?
Answer: Thin-Layer Chromatography (TLC) is a crucial tool for assessing purity and guiding purification.
-
Product Identification: The product, this compound, is a relatively polar compound due to the aldehyde and dimethylamino groups. It will have a moderate Rf value in a solvent system like ethyl acetate/hexanes.
-
Potential Impurities and their expected TLC behavior:
-
N,N-dimethylaminothiophene (starting material): Less polar than the product, will have a higher Rf.
-
Di-formylated byproduct: More polar than the product, will have a lower Rf.
-
5-(dimethylamino)thiophene-2-carboxylic acid (oxidation product): Highly polar, will likely remain at the baseline or have a very low Rf in standard solvent systems.
-
Question: My yield is low after column chromatography. What are the likely reasons?
Answer: Low recovery from column chromatography can be due to several factors:
-
Decomposition on the column: As mentioned, the compound may be sensitive to acidic silica gel.[1][2]
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Irreversible adsorption: Highly polar impurities or the product itself might bind strongly to the stationary phase.
-
Inappropriate solvent system: If the eluent is not polar enough, the product will not elute from the column. If it is too polar, co-elution with impurities may occur, leading to loss of material during the pooling of fractions.
Solutions:
-
Use deactivated silica gel or alumina.
-
Perform a thorough TLC analysis to determine the optimal solvent system before running the column. A good starting point is a mixture of ethyl acetate and hexanes.
-
Consider a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Question: I am attempting to recrystallize the compound, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the solution is supersaturated or when significant impurities are present.
Solutions:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a two-solvent recrystallization system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool slowly.[3]
-
Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystal formation.
-
Seed the solution: Add a tiny crystal of the pure compound to induce crystallization.
-
If the issue persists, the crude material may be too impure for recrystallization. In this case, column chromatography should be performed first.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Flash column chromatography is the most common and effective initial purification method. For achieving high purity of a solid product, recrystallization can be used as a final step.
Q2: What are suitable solvent systems for column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane is typically effective. The optimal ratio should be determined by TLC analysis.
Q3: How can I prevent the decomposition of this compound during purification and storage?
A3: To minimize decomposition, it is recommended to:
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Use deactivated silica gel or neutral alumina for chromatography.[1][2]
-
Work quickly and avoid prolonged exposure to air and strong light.
-
Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).
Q4: What are some potential side products of the Vilsmeier-Haack synthesis of this compound?
A4: The Vilsmeier-Haack reaction is a powerful formylation method.[4][5][6][7] However, with a highly activated substrate like N,N-dimethylaminothiophene, potential side products include:
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Di-formylation: Introduction of a second aldehyde group onto the thiophene ring.
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Hydrolysis of the Vilsmeier reagent: This can lead to the formation of N,N-dimethylformamide (DMF).
-
Polymerization: Under harsh conditions, electron-rich thiophenes can polymerize.
Data Presentation
Table 1: Suggested Solvent Systems for Chromatography
| Stationary Phase | Eluent System (starting point) | Application Notes |
| Silica Gel | 10-30% Ethyl Acetate in Hexanes | Gradient elution may be necessary. Monitor fractions by TLC. |
| Neutral Alumina | 5-20% Ethyl Acetate in Hexanes | A good alternative for acid-sensitive compounds. |
Table 2: Potential Solvents for Recrystallization
| Solvent System | Application Notes |
| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until cloudy, then cool slowly. |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate, add hexanes dropwise until cloudy, then cool slowly.[8] |
| Isopropanol | Can be used as a single solvent system. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The target compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel (or neutral alumina) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
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Induce Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualization
Caption: A logical workflow for selecting a purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Reagents & Solvents [chem.rochester.edu]
common side reactions in the formylation of dimethylaminothiophene
Welcome to the technical support center for the formylation of dimethylaminothiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 2-(dimethylamino)thiophene?
The most prevalent and effective method for the formylation of 2-(dimethylamino)thiophene is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2] The electron-rich nature of the dimethylaminothiophene ring makes it an excellent substrate for this electrophilic substitution reaction, with formylation occurring preferentially at the C5 position.
Q2: What are the primary side reactions to be aware of during the formylation of 2-(dimethylamino)thiophene?
While the Vilsmeier-Haack reaction is generally efficient, several side reactions can occur, leading to impurities and reduced yields. These include:
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Di-formylation: Under forcing conditions or with a large excess of the Vilsmeier reagent, a second formyl group may be introduced onto the thiophene ring.[3]
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Polymerization/Tar Formation: Thiophene and its derivatives can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, potentially leading to the formation of polymeric tars, especially at elevated temperatures.[3]
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Chlorination: Although less common, the use of POCl₃ can sometimes result in the formation of chlorinated byproducts under harsh reaction conditions.[3]
-
Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed during the workup to yield the final aldehyde. Incomplete hydrolysis will result in lower yields of the desired product.
Q3: How can I minimize the formation of these side products?
Optimizing reaction conditions is key to minimizing side product formation. Consider the following:
-
Temperature Control: Maintain a low temperature (e.g., 0-10 °C) during the initial addition of reagents to control the exothermic reaction. The reaction can then be allowed to proceed at room temperature or with gentle heating, depending on the substrate's reactivity.[4]
-
Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to avoid di-formylation.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to acidic conditions.
-
Purity of Reagents: Ensure that the DMF is anhydrous and the POCl₃ is fresh, as impurities can lead to undesired side reactions.
Q4: What is the expected yield for the synthesis of 5-(dimethylamino)thiophene-2-carbaldehyde?
Yields are highly dependent on the specific reaction conditions and purification methods. However, with careful optimization, yields for the Vilsmeier-Haack formylation of activated thiophenes can range from good to excellent. Some protocols for similar substrates report yields as high as 77% to 95%.[3][5]
Troubleshooting Guide
The following table outlines common issues encountered during the formylation of dimethylaminothiophene, their probable causes, and suggested solutions.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive Vilsmeier reagent (due to moist DMF or old POCl₃).- Insufficient reaction temperature or time.- Incomplete hydrolysis of the iminium salt intermediate. | - Use freshly distilled, anhydrous DMF and a fresh bottle of POCl₃.- Monitor the reaction by TLC and consider extending the reaction time or gently heating.- Ensure thorough mixing and sufficient time during the aqueous workup to allow for complete hydrolysis. |
| Formation of Multiple Products (Observed by TLC/NMR) | - Di-formylation due to excess Vilsmeier reagent or high temperatures.- Formation of chlorinated byproducts.- Presence of unreacted starting material. | - Reduce the equivalents of POCl₃ and DMF.- Maintain a lower reaction temperature.- Increase the reaction time or temperature slightly to drive the reaction to completion. |
| Dark, Tarry Reaction Mixture | - Polymerization of the thiophene ring under acidic conditions.- Reaction temperature is too high. | - Add the reagents at a lower temperature (0 °C).- Avoid excessive heating during the reaction.- Consider using a less harsh formylating agent if possible. |
| Difficulty in Product Isolation/Purification | - Product may have some water solubility.- Decomposition on silica gel during chromatography. | - Neutralize the aqueous layer before extraction and perform multiple extractions with an organic solvent.- Use a neutral or deactivated silica gel for column chromatography. Consider purification by distillation if the product is sufficiently volatile.[3] |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 2-(Dimethylamino)thiophene
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-(Dimethylamino)thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous (optional, as solvent)
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 2-(dimethylamino)thiophene (1 equivalent) in a minimal amount of anhydrous DCE or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This quenching process is exothermic.
-
Neutralization and Extraction: Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-8.[5] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography or vacuum distillation to afford this compound.[5]
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for dimethylaminothiophene formylation.
Experimental Workflow
Caption: A streamlined workflow for the formylation of dimethylaminothiophene.
References
Technical Support Center: 5-(dimethylamino)thiophene-2-carbaldehyde
This guide provides essential information on the stability and storage of 5-(dimethylamino)thiophene-2-carbaldehyde, addressing common issues encountered during its handling and use in research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a dark place under an inert atmosphere, such as nitrogen or argon.[1][2] The recommended storage temperature is room temperature.[1][3] Some suppliers also recommend refrigeration.[2]
Q2: Is this compound sensitive to air or light?
A2: Yes. The compound is known to be air-sensitive and should be handled under an inert atmosphere to prevent oxidation.[2] It should also be kept in a dark place to protect it from light-induced degradation.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: It is soluble in most organic solvents.[4][5] Always use anhydrous solvents for reactions, especially if the compound has been stored for some time, to prevent potential side reactions with moisture.
Q4: What are the main incompatible materials to avoid?
A4: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[2]
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound.
Q5: My compound has changed color from a white or colorless solid to yellow or brown. What does this mean?
A5: Discoloration is a common sign of degradation, likely due to oxidation or polymerization upon exposure to air and/or light.[6] While a slight color change may not significantly impact all experiments, a pronounced change suggests reduced purity. It is recommended to assess the purity via an analytical method like HPLC before use in sensitive applications.[6]
Q6: I've observed a precipitate or insoluble material in my stock solution or in the neat compound. What should I do?
A6: The formation of an insoluble precipitate is a strong indicator of degradation, possibly due to the formation of polymeric byproducts.[6] Thiophene derivatives can be prone to polymerization.[6] If purity is critical for your experiment, it is highly advisable to use a fresh batch of the compound. For less sensitive applications, filtering the solution may be an option, but this does not remove soluble impurities.
Q7: My reaction yield is lower than expected. Could the reagent's stability be the issue?
A7: Yes, reduced purity due to improper storage or handling can directly impact reaction yields. If you suspect reagent degradation (e.g., due to color change or age of the compound), verify its purity. If possible, use a freshly opened container of the reagent for comparison.
Stability and Storage Data Summary
| Parameter | Recommendation / Observation | Source(s) |
| Storage Temperature | Room temperature or refrigerated. | [1][2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | [1][2] |
| Light Exposure | Keep in a dark place; protect from light. | [1] |
| Air Sensitivity | The compound is air-sensitive. | [2] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [2] |
| Signs of Degradation | Discoloration (yellowing/browning), formation of insoluble precipitates. | [6] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the purity of this compound and may require optimization for your specific instrumentation. This method is adapted from protocols for structurally similar compounds.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. A good starting point is an isocratic elution with a 60:40 (acetonitrile:water) ratio. A gradient elution may be necessary to resolve all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm. The optimal wavelength should be determined by running a UV-Vis spectrum of a pure sample.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile or the mobile phase. Dilute as necessary to be within the linear range of the detector.
-
Analysis: Compare the chromatogram of the test sample to that of a fresh, properly stored standard to identify degradation products and quantify purity.
Troubleshooting and Analysis Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
References
troubleshooting low fluorescence signal with 5-(dimethylamino)thiophene-2-carbaldehyde probes
Technical Support Center: 5-(Dimethylamino)thiophene-2-carbaldehyde (DATC) Probes
This guide provides comprehensive troubleshooting strategies and technical information for researchers using this compound (DATC) and similar thiophene-based fluorescent probes.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescent signal is a common issue that can arise from multiple factors related to the probe, its environment, or the experimental setup. This guide provides a systematic approach to identifying and resolving the root cause.
Q: Why is my fluorescence signal weak or non-existent?
A: Low fluorescence from your DATC probe can be attributed to issues with the probe itself, suboptimal environmental conditions, or incorrect instrument settings. Start by following the logical troubleshooting workflow below to diagnose the problem.
Caption: A step-by-step workflow for diagnosing the cause of low fluorescence signals.
Troubleshooting Summary Table
This table details potential causes of low fluorescence and provides specific solutions.
| Potential Cause | Explanation | Recommended Solution |
| Probe Degradation | DATC, like many organic dyes, can degrade over time due to oxidation, hydrolysis, or repeated freeze-thaw cycles. The aldehyde group can be susceptible to oxidation. | Prepare a fresh stock solution from solid material. Store stock solutions in a dark, airtight container at -20°C or below. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect Concentration | The probe concentration may be too low to generate a detectable signal.[1][2] Conversely, excessively high concentrations can lead to self-quenching or aggregation, which reduces fluorescence. | Perform a concentration titration to find the optimal range for your experiment. A typical starting point for cellular imaging is 1-10 µM.[3] |
| Poor Solubility | If the probe is not fully dissolved, its effective concentration will be lower than expected, and aggregates may form which are often non-fluorescent. | Ensure the probe is completely dissolved in the stock solvent (e.g., DMSO or ethanol) before diluting into your aqueous experimental buffer. Briefly vortex or sonicate if necessary. |
| Suboptimal Environment (Polarity/Viscosity) | DATC is a solvatochromic probe.[4][5][6] Its fluorescence quantum yield is highly dependent on the local microenvironment. In highly polar, low-viscosity environments (like water), the molecule can relax through non-radiative pathways, leading to very weak fluorescence. | The probe is designed to fluoresce brightly in non-polar, viscous environments like lipid droplets or membranes. If your target environment is aqueous, the signal will inherently be low. Confirm that the probe is localized to the intended non-polar region. |
| Incorrect pH | The dimethylamino group can be protonated at low pH. This alters the electronic properties of the molecule and can quench fluorescence. | Ensure the pH of your experimental buffer is within the optimal range for the probe, typically near physiological pH (7.0-7.4). |
| Presence of Quenchers | Fluorescence can be quenched by other molecules in your sample, such as heavy metals, iodide ions, or certain biological molecules that can act as electron acceptors. | Identify and remove potential quenchers from your buffer system if possible. Run a control experiment with the probe in a clean buffer to test for quenching effects. |
| Photobleaching | Prolonged exposure to high-intensity excitation light can irreversibly destroy the fluorophore.[5] Solvatochromic dyes can be susceptible to photobleaching.[5] | Minimize light exposure by using the lowest possible laser power and shortest exposure time. Use an anti-fade mounting medium for fixed samples.[2] |
| Incorrect Instrument Settings | Using the wrong excitation or emission wavelengths, incorrect filter sets, or having the detector gain/voltage set too low will result in poor signal detection. | Check the probe's spectral properties and configure the microscope/spectrometer accordingly. Use an appropriate filter set to separate excitation and emission light effectively and increase detector gain or exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is the fluorescence mechanism of this compound?
A: DATC is a "push-pull" fluorophore that operates via an Intramolecular Charge Transfer (ICT) mechanism. The dimethylamino group (-N(CH₃)₂) acts as a strong electron donor (the "push") and the carbaldehyde group (-CHO) acts as an electron acceptor (the "pull"). Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The fluorescence properties of this excited state are highly sensitive to the polarity and viscosity of the surrounding environment. In non-polar, viscous environments, the molecule is more rigid, favoring radiative decay (fluorescence). In polar environments, the molecule can stabilize the charge-separated state and relax via non-radiative pathways, quenching the fluorescence.
Caption: The effect of environmental polarity on the fluorescence mechanism of DATC.
Q2: What are the typical excitation and emission wavelengths for DATC?
A: The exact wavelengths depend heavily on the solvent environment (solvatochromism). However, for thiophene-based push-pull dyes, excitation is typically in the blue-green region of the spectrum, with emission in the green-to-red region.
-
In a non-polar solvent (e.g., Dioxane, Toluene): Expect excitation around 420-450 nm and emission around 500-550 nm .
-
In a polar solvent (e.g., Acetonitrile, Methanol): The emission peak will be significantly red-shifted, potentially to >600 nm , but with a much lower quantum yield.
Always determine the optimal settings empirically by running an excitation-emission scan in a solvent that mimics your target biological environment.
Q3: How does the local environment affect DATC's fluorescence?
A: DATC's fluorescence is a sensitive reporter of its microenvironment.[7]
-
Polarity: As solvent polarity increases, the emission spectrum shifts to longer wavelengths (a red shift), and the fluorescence intensity dramatically decreases.
-
Viscosity: In highly viscous environments, the probe's structure is more rigid, hindering the molecular twisting required for non-radiative decay. This leads to a significant increase in fluorescence quantum yield (fluorescence enhancement).
This dual sensitivity makes DATC an excellent probe for environments that are both non-polar and viscous, such as lipid droplets or ordered membrane domains.[4][8]
Q4: What is the recommended solvent for preparing a stock solution?
A: Use a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices. Prepare a concentrated stock (e.g., 1-10 mM) and store it properly (in small aliquots, protected from light, at -20°C).
Quantitative Data: Environmental Effects
The fluorescence of solvatochromic probes is highly sensitive to the solvent. The following table illustrates the typical solvatochromic behavior of a push-pull thiophene-based dye, demonstrating the red-shift in emission wavelength and decrease in quantum yield (Φ) as solvent polarity increases.
| Solvent | Polarity (Dielectric Constant, ε) | Emission Max (λₑₘ) | Quantum Yield (Φ) |
| Cyclohexane | 2.0 | ~500 nm | High |
| Toluene | 2.4 | ~525 nm | High |
| Chloroform | 4.8 | ~560 nm | Moderate |
| Acetonitrile | 37.5 | ~610 nm | Low |
| Methanol | 32.7 | ~630 nm | Very Low |
| Water | 80.1 | >650 nm | Negligible |
| Note: Data are representative for this class of dyes and intended for illustrative purposes. |
Experimental Protocols
Protocol: Staining Lipid Droplets in Live Cells
This protocol provides a general guideline for using DATC to visualize lipid droplets in cultured mammalian cells.
1. Reagent Preparation
-
DATC Stock Solution (1 mM): Dissolve 1.55 mg of this compound (MW: 155.22 g/mol )[9] in 10 mL of high-quality DMSO.
-
Staining Solution (5 µM): Dilute the 1 mM stock solution 1:200 in a serum-free cell culture medium or a suitable buffer like PBS (e.g., add 5 µL of 1 mM stock to 1 mL of medium). Vortex immediately after dilution to prevent precipitation.
2. Cell Staining and Imaging Workflow
Caption: Standard experimental workflow for staining and imaging live cells with DATC.
3. Detailed Steps
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy and grow to the desired confluency.
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the freshly prepared 5 µM DATC staining solution to cover the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two times with warm PBS or fresh culture medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Immediately proceed to imaging on a confocal or fluorescence microscope.
-
4. Recommended Microscope Settings
-
Excitation: Use the 405 nm or 458 nm laser line.
-
Emission: Collect emission between 500 nm and 600 nm.
-
Detector: Use a sensitive detector (e.g., HyD or PMT) with the gain adjusted to avoid saturation while keeping the laser power low.
-
Objective: Use a high numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) for the best resolution and light collection.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. biotium.com [biotium.com]
- 3. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switchable Solvatochromic Probes for Live‐Cell Super‐resolution Imaging of Plasma Membrane Organization | Scilit [scilit.com]
- 9. 5-Dimethylamino-thiophene-2-carbaldehyde | CymitQuimica [cymitquimica.com]
reducing photobleaching of 5-(dimethylamino)thiophene-2-carbaldehyde derivatives
Technical Support Center: 5-(dimethylamino)thiophene-2-carbaldehyde Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to minimize the photobleaching of this compound derivatives during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for my thiophene derivative?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) when it is exposed to light. This process renders the molecule unable to fluoresce, leading to a progressive loss of signal during imaging.[1] The primary mechanism involves the fluorophore absorbing light, which elevates its electrons to an excited singlet state.[2] While most electrons return to the ground state by emitting a photon (fluorescence), some transition to a highly reactive, long-lived triplet state.[3][4] In this triplet state, the fluorophore can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then chemically and irreversibly damage the fluorophore.[3][5]
While thiophene-based fluorophores are known for being chemically and optically stable with high photostability, photobleaching can still occur, especially under conditions of high-intensity or prolonged illumination.[6][7] This loss of signal can compromise the quality of images and the accuracy of quantitative data.[1]
Q2: How can I determine if the signal loss in my experiment is due to photobleaching?
A2: Signal loss from photobleaching has a distinct characteristic: it occurs specifically and progressively only in the area being illuminated by the excitation light.[8] Regions of the sample that have not been exposed to the light will maintain their bright fluorescence. A simple test is to continuously image a single field of view; a decaying fluorescence intensity curve over time is a clear indicator of photobleaching.[8][1]
Q3: What are the primary strategies to minimize photobleaching?
A3: There are three main strategies to combat photobleaching:
-
Reduce Total Light Exposure: Minimize both the intensity and the duration of the excitation light that the sample receives.[2]
-
Use Antifade Reagents: Incorporate chemical compounds into your mounting or imaging medium that protect the fluorophore from photochemical damage by scavenging ROS.[3]
-
Optimize Imaging Parameters: Adjust microscope and camera settings to maximize signal detection efficiency, which allows you to use less excitation light.[9][10]
Q4: How do antifade reagents work and which one should I choose?
A4: Antifade reagents are compounds that reduce photobleaching, primarily by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation.[3] By neutralizing these damaging molecules, they prolong the fluorescent signal. Popular choices include ProLong Gold, VECTASHIELD, and DABCO for fixed cells, while reagents like Trolox and Oxyrase are suitable for live-cell imaging.[3][11] The best choice depends on your sample type (fixed vs. live) and the specific fluorophore being used.[3]
Troubleshooting & Optimization Guide
Problem: My fluorescence signal is fading rapidly during image acquisition.
This is a classic sign of photobleaching.[1] Follow this troubleshooting workflow to mitigate the issue.
Caption: Troubleshooting workflow for rapid fluorescence signal loss.
Problem: My live-cell imaging experiment is failing due to cell death (phototoxicity).
Phototoxicity is cellular damage caused by the light used for fluorescence excitation.[12] It is mechanistically linked to photobleaching, as both can be caused by the generation of ROS.[3] Therefore, the strategies used to reduce photobleaching are also the primary methods to reduce phototoxicity.[12]
-
Reduce Light Dosage: Use the absolute minimum light intensity and exposure time required to get a usable signal.[11] This is the most critical factor.
-
Avoid UV Excitation: If possible, use fluorophores excited by longer wavelengths (e.g., green or red), as shorter wavelengths (blue or UV) are higher in energy and more damaging.[3]
-
Limit Oxygen: For some applications, using an oxygen scavenger system can reduce the formation of ROS.[11] Reagents like Oxyrase or Trolox are designed for this purpose in live-cell media.[11]
-
Optimize Imaging Intervals: In time-lapse experiments, increase the time between image acquisitions to the longest possible interval that still captures the biological process of interest.[11]
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Reagent Name | Primary Mechanism | Sample Type | Key Advantages | Considerations |
| ProLong™ Gold/Diamond | ROS Scavenger | Fixed Cells | High photostability protection, ready-to-use, hard-setting options available.[3][13] | Can cause initial quenching of some fluorophores. Curing time required. |
| VECTASHIELD® | ROS Scavenger | Fixed Cells | Widely used, effective for many dyes, available in hard-setting and non-setting formulas.[3] | Can quench the fluorescence of cyanine (Cy) dyes.[14] |
| n-Propyl gallate (NPG) | ROS Scavenger | Fixed & Live Cells | Inexpensive (can be prepared in-lab), non-toxic.[14] | Can be difficult to dissolve; may have biological effects (e.g., anti-apoptotic).[14] |
| DABCO | ROS Scavenger | Fixed Cells | Effective antifade agent, less toxic than some alternatives like PPD.[3][14] | Not as potent as p-phenylenediamine (PPD).[14] |
| Trolox | ROS Scavenger | Live Cells | Cell-permeable, low cytotoxicity, effective against various ROS.[11] | Optimal concentration may need to be determined for different cell types.[11] |
| Oxyrase® / OxyFluor™ | Oxygen Removal | Live Cells | Directly removes dissolved oxygen, preventing ROS formation.[11] | Can induce hypoxia, which may affect cellular physiology.[11] |
Key Experimental Protocols
Protocol 1: General Workflow for Fluorescence Imaging
This protocol outlines a standard experimental workflow designed to minimize photobleaching from the outset.
Caption: Recommended workflow for fluorescence microscopy to reduce photobleaching.
Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (2%)
This protocol provides a cost-effective, lab-prepared antifade solution for fixed-cell imaging.[8]
Materials:
-
n-propyl gallate (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
High-purity water
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in a suitable organic solvent like DMSO or ethanol. Note: NPG does not dissolve well directly in aqueous solutions.
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly by vortexing.
-
While vortexing or stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise. This should be done carefully to prevent precipitation.
-
The final concentration of NPG will be approximately 0.2%, within a 90% glycerol solution. For a higher 2% NPG concentration, a 20% stock in glycerol can be prepared by heating, though this is more difficult.[14]
-
Check the pH of the final solution; it should be between 7.4 and 8.0. Adjust with NaOH if necessary.
-
Aliquot the final medium into light-blocking tubes (e.g., wrapped in foil) and store at -20°C.
-
Thaw an aliquot for use. Avoid repeated freeze-thaw cycles.
Visualization of Photobleaching Mechanism
The diagram below illustrates the photochemical process that leads to photobleaching. Minimizing the population of the triplet state and scavenging the resulting ROS are the keys to preventing signal loss.
Caption: The photochemical pathway leading to fluorophore photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. keyence.com [keyence.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of utilising photo-tunable thiophene scaffolds as luminogens for chemical and biological sensing: progress and prospects - Analyst (RSC Publishing) DOI:10.1039/D5AN01012H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. biocompare.com [biocompare.com]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
overcoming solubility issues of 5-(dimethylamino)thiophene-2-carbaldehyde in biological buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 5-(dimethylamino)thiophene-2-carbaldehyde in biological buffers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is an organic compound that is generally soluble in most organic solvents.[1] However, its aqueous solubility is expected to be low, a common characteristic for many organic small molecules. The molecule possesses a tertiary amine group, which can be protonated, suggesting that its solubility may be pH-dependent.[2][3]
Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous biological buffer (e.g., PBS, cell culture media). What is happening?
A2: This is a common issue known as "precipitation upon dilution." While this compound may be soluble in a strong organic solvent like 100% DMSO, its solubility limit in the final aqueous buffer is much lower. When the DMSO stock is added to the buffer, the concentration of the compound may exceed its aqueous solubility limit, causing it to crash out of solution. The final concentration of the co-solvent (DMSO) is often too low to maintain solubility.
Q3: What are the first-line strategies to improve the solubility of this compound in my experimental buffer?
A3: For initial experiments, the following strategies are recommended:
-
Optimize Co-solvent Concentration: Use a co-solvent like DMSO to prepare a high-concentration stock solution. When diluting into your aqueous buffer, ensure the final DMSO concentration is as high as your assay can tolerate (typically 0.1% to 0.5% for cell-based assays) to help maintain solubility.[4]
-
pH Adjustment: Due to the tertiary amine group, the compound's solubility may increase at a lower pH where the amine becomes protonated.[2][5] Carefully assess if adjusting the pH of your buffer is compatible with your experimental system.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]
Q4: What concentration of DMSO is safe for my cell-based experiments?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] Some robust cell lines may tolerate 1%, but this should be validated. Primary cells are often more sensitive, and a dose-response curve to determine the maximum tolerable DMSO concentration is recommended, often staying below 0.1%.[4] High concentrations of DMSO (>1-2%) can inhibit cell proliferation and may have other off-target effects.[7][8]
Q5: I've heard about cyclodextrins. How can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex."[9][10][11] This complex is more soluble in aqueous solutions, effectively increasing the compound's concentration without requiring high levels of organic co-solvents.[9][12]
Q6: When should I consider more advanced and complex methods like lipid-based formulations?
A6: If simpler methods like co-solvents, pH adjustment, or cyclodextrins are insufficient or interfere with your assay, lipid-based formulations are a powerful next step.[13][14] These are particularly useful for in vivo studies to improve oral bioavailability.[14] Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon contact with aqueous media, keeping the drug solubilized.[13][15][16]
Section 2: Troubleshooting Guide
| Problem Encountered | Probable Cause | Suggested Solution(s) |
| Compound precipitates immediately upon dilution into buffer. | The compound's aqueous solubility limit was exceeded. The final co-solvent concentration is too low. | 1. Decrease the final concentration of the compound.2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay.[4]3. Add the stock solution to the buffer while vortexing to ensure rapid mixing and avoid localized high concentrations. |
| The solution is cloudy or hazy after dilution. | Micro-precipitation is occurring, or the compound has reached its limit of solubility. | 1. Centrifuge the solution and test the supernatant to determine the actual soluble concentration.2. Try a different solubilization strategy, such as using cyclodextrins to form a more stable inclusion complex.[17]3. Consider particle size reduction techniques like sonication, although this may create a suspension rather than a true solution.[6][18] |
| Solubility is inconsistent between experiments. | pH of the buffer varies slightly. Temperature fluctuations. Inconsistent preparation of stock or final solutions. | 1. Strictly control the pH of all buffers used.2. Perform dilutions at a consistent temperature.3. Prepare fresh stock solutions and use precise pipetting techniques. Validate the concentration of your stock solution if possible. |
| The solubilizing agent (e.g., DMSO, surfactant) is interfering with my assay. | The agent itself has biological activity or interacts with assay components. | 1. Run a vehicle control (buffer + solubilizing agent, no compound) to quantify the interference.2. Reduce the concentration of the interfering agent to the lowest effective level.3. Switch to a more inert solubilization method. For example, if DMSO is problematic, try cyclodextrins.[7] |
Section 3: Experimental Protocols
Protocol 1: Preparation and Use of a Co-solvent Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it into a biological buffer.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Target biological buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving an appropriate amount of the compound in 100% DMSO. For example, dissolve 1.55 mg of the compound (MW: 155.22 g/mol ) into 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
To prepare a 10 µM working solution in PBS with 0.1% DMSO:
-
Pipette 999 µL of PBS into a microcentrifuge tube.
-
Add 1 µL of the 10 mM DMSO stock solution to the PBS.
-
-
Immediately vortex the tube for 10-15 seconds to ensure rapid and complete mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To increase the aqueous solubility of the compound by forming an inclusion complex with HP-β-CD.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target biological buffer
-
Magnetic stirrer
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired biological buffer (e.g., 5-10% w/v).
-
Slowly add the solid this compound to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
After stirring, centrifuge or filter the solution to remove any undissolved compound.
-
The clear supernatant/filtrate is your stock solution. The concentration of the solubilized compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
-
Section 4: Data and Visualizations
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Principle of Action | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces solvent polarity to increase solubility of nonpolar compounds.[19] | Simple, fast, effective for creating high-concentration stocks. | Can be toxic to cells at higher concentrations[8]; risk of precipitation upon dilution. | In vitro screening, initial experiments. |
| pH Adjustment | Ionizes acidic or basic functional groups to increase their interaction with water.[5] | Can dramatically increase solubility for ionizable compounds. | Limited by the pH tolerance of the experimental system; can alter compound activity. | Compounds with acidic or basic moieties (like the amine in the target compound). |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug in a soluble host molecule.[9][12] | Low cellular toxicity; can create stable aqueous solutions. | Can be expensive; may alter drug-receptor interactions in some cases. | In vitro and in vivo studies where co-solvents are problematic. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid/surfactant mixture that disperses in aqueous media.[13][20] | Significantly enhances oral bioavailability; protects the drug from degradation.[13][14] | Complex formulation development; may not be suitable for simple in vitro assays. | Preclinical and clinical oral drug delivery. |
Diagrams
Caption: Decision tree for troubleshooting solubility issues.
Caption: Workflow for preparing a co-solvent stock solution.
References
- 1. chembk.com [chembk.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lifetein.com [lifetein.com]
- 5. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. ijpsr.com [ijpsr.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
dealing with quenching effects of 5-(dimethylamino)thiophene-2-carbaldehyde in cellular imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 5-(dimethylamino)thiophene-2-carbaldehyde as a fluorescent probe in cellular imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fluorescent properties?
Q2: What are the common causes of fluorescence quenching with thiophene-based probes?
Fluorescence quenching is a process that decreases the intensity of fluorescence. For thiophene-based probes like this compound, common causes include:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, dye molecules can aggregate, leading to self-quenching.[4]
-
Environmental Effects: The fluorescence of many thiophene derivatives is sensitive to the local microenvironment.[1][3] Changes in polarity, viscosity, or the presence of certain ions in the cellular environment can lead to quenching.
-
Photobleaching: Prolonged exposure to excitation light can lead to irreversible photochemical destruction of the fluorophore.
-
Presence of Quenchers: Certain molecules, such as molecular oxygen or heavy atoms, can act as quenchers and reduce fluorescence intensity.
Q3: How can I determine the optimal concentration of this compound for my experiments?
To find the optimal concentration and avoid aggregation-caused quenching, it is crucial to perform a concentration titration. Start with a low concentration (e.g., in the nanomolar range) and incrementally increase it while monitoring the fluorescence intensity. The optimal concentration will be in the range where the signal is bright and stable, before it starts to decrease with increasing concentration.
Q4: What are the recommended excitation and emission wavelengths for this probe?
Specific excitation and emission maxima for this compound are not specified in the available search results. However, based on structurally similar thiophene derivatives, the excitation is likely in the blue to green region of the spectrum, with emission in the green to red region. It is essential to experimentally determine the optimal excitation and emission wavelengths using a spectrophotometer or by testing a range of filters on your microscope.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Excitation/Emission Settings | Experimentally determine the optimal excitation and emission wavelengths for this compound in your experimental buffer. |
| Low Probe Concentration | Perform a concentration titration to find the optimal working concentration. |
| Quenching due to High Concentration | Dilute the probe to a lower concentration to see if the signal increases. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium if applicable. |
| Cellular Efflux | Image the cells immediately after loading the probe. Some cells may actively pump out the dye. |
| Probe Degradation | Ensure the probe is stored correctly (protected from light, at the recommended temperature) and is not expired. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Excess Probe Concentration | Reduce the probe concentration and optimize the washing steps after staining to remove unbound probe. |
| Autofluorescence | Image a control sample of unstained cells to assess the level of autofluorescence. If high, consider using a probe with a longer emission wavelength or spectral unmixing techniques. |
| Non-specific Binding | Optimize washing steps with an appropriate buffer (e.g., PBS). Consider adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer. |
| Contaminated Reagents | Use high-purity solvents and freshly prepared buffers. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes the properties of related thiophene derivatives to provide an expected range.
| Property | This compound | Related Thiophene Derivatives |
| Molecular Formula | C7H9NOS[5][6][7] | - |
| Molecular Weight | 155.22 g/mol [5][6][7] | - |
| Excitation Max (λex) | Not specified | ~400-500 nm (estimated) |
| Emission Max (λem) | Not specified | ~500-650 nm (estimated) |
| Quantum Yield (ΦF) | Not specified | Highly variable (can be low in aqueous environments)[8] |
| Fluorescence Lifetime (τ) | Not specified | ~0.1-4 ns (estimated)[8] |
Experimental Protocols
General Protocol for Cellular Staining
-
Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. From the stock solution, prepare the final working concentration in a serum-free medium or an appropriate buffer (e.g., PBS).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium/buffer to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells 2-3 times with warm PBS or imaging buffer to remove unbound probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol to Test for Aggregation-Caused Quenching (ACQ)
-
Prepare a Dilution Series: Prepare a series of solutions of this compound in your imaging buffer, ranging from a low concentration (e.g., 10 nM) to a high concentration (e.g., 100 µM).
-
Measure Fluorescence: Using a fluorometer or a plate reader, measure the fluorescence intensity of each concentration at the optimal excitation and emission wavelengths.
-
Plot the Data: Plot the fluorescence intensity as a function of concentration.
-
Analyze the Curve:
-
In the ideal case, the fluorescence should increase linearly with concentration at low concentrations.
-
If the fluorescence intensity plateaus and then starts to decrease at higher concentrations, this is indicative of aggregation-caused quenching.
-
Visualizations
Caption: Potential mechanism of aggregation-caused quenching.
Caption: A logical workflow for troubleshooting weak fluorescence signals.
References
- 1. Amino(oligo)thiophene-based environmentally sensitive biomembrane chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Imaging using NEw Microscopy Approaches (CINEMA Lab) | Cell Biology [medicine.yale.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Fluorescent Labels: 5-(dimethylamino)thiophene-2-carbaldehyde and Other Key Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biological research and drug development, the selection of an appropriate fluorescent label is a critical determinant for the success of imaging and quantification assays. This guide provides a comparative overview of 5-(dimethylamino)thiophene-2-carbaldehyde and a selection of widely used fluorescent labels, including fluorescein, rhodamine, and the cyanine and Alexa Fluor families of dyes. While this compound is recognized as a versatile synthetic intermediate for creating advanced fluorescent probes, a detailed public record of its intrinsic photophysical properties remains limited. This guide, therefore, presents a qualitative discussion of its potential characteristics based on structurally similar compounds, alongside a quantitative comparison of established fluorescent labels.
Overview of this compound
Quantitative Comparison of Common Fluorescent Labels
For a direct performance comparison, the following table summarizes the key photophysical properties of several widely used fluorescent labels.
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Fluorescein | ~490-498 | ~514-520 | ~70,000-92,300 | ~0.79-0.95 |
| Rhodamine B | ~543-555 | ~565-627 | ~106,000 | ~0.31-0.70 |
| Cy3 | ~550-554 | ~568-570 | ~150,000 | ~0.15-0.30 |
| Cy5 | ~647-650 | ~666-670 | ~250,000 | ~0.20-0.28 |
| Alexa Fluor 488 | ~495-499 | ~519-520 | ~71,000-73,000 | ~0.92 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000-155,000 | ~0.10 |
| Alexa Fluor 647 | ~650 | ~665-668 | ~239,000-270,000 | ~0.33 |
Note: The exact photophysical properties of fluorescent dyes can vary depending on the solvent, pH, and conjugation to biomolecules.
Experimental Protocols
Accurate characterization of fluorescent labels is essential for reliable experimental outcomes. The following sections detail the methodologies for determining two key photophysical parameters: fluorescence quantum yield and molar extinction coefficient.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same spectral region as the sample
-
High-purity solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
m is the slope of the linear fit from the plot of integrated fluorescence intensity versus absorbance
-
η is the refractive index of the solvent
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
High-purity solvent
Procedure:
-
Prepare a stock solution of the fluorescent label with a precisely known concentration in a suitable solvent.
-
Prepare a series of dilutions from the stock solution with known concentrations.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.
-
Plot the absorbance versus concentration .
-
Determine the molar extinction coefficient (ε) from the slope of the resulting line, as per the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Visualization of Experimental Workflows
Protein Labeling Workflow
The following diagram illustrates a typical workflow for labeling a protein with a fluorescent dye.
Fluorescence Microscopy Experimental Workflow
This diagram outlines the basic setup and workflow of a fluorescence microscopy experiment for cell imaging.
References
A Comparative Guide to Cyanide Detection: Unveiling the Potential of a Thiophene-Based Fluorescent Probe
For researchers, scientists, and drug development professionals, the rapid and accurate detection of cyanide (CN⁻) is paramount due to its extreme toxicity. This guide provides a comprehensive comparison of a novel thiophene-based fluorescent probe, 5-(4-(diphenylamino)phenyl)thiophene-2-formaldehyde (referred to as Probe W), with established analytical techniques—spectrophotometry and ion chromatography—for the determination of cyanide.
This document delves into the performance characteristics, experimental protocols, and underlying mechanisms of each method, offering a data-driven resource to inform the selection of the most suitable analytical approach for your research needs.
Performance Comparison at a Glance
The selection of a cyanide detection method hinges on a variety of factors, including sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes the key performance metrics of the three compared methods.
| Performance Metric | Thiophene-Based Fluorescent Probe (Probe W) | Spectrophotometry (Pyridine-Barbituric Acid Method) | Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) |
| Limit of Detection (LOD) | 68.00 nM (by fluorescence)[1] | 1.7 µg/mL (approximately 65 µM) | 0.2 - 1.8 µg/L (approximately 7.7 - 69 nM)[2][3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linear range starts at low µM | 9.4 ppb (approximately 0.36 µM) | 0.17 x 10⁻⁵ M (1.7 µM) |
| Linear Range | 8 to 38 µM (fluorescence)[1] | 2.0 - 16.0 µg/mL | 1 - 1000 µg/L[3][4] |
| Response Time | ~80 minutes for full color development[1] | Minutes to tens of minutes | < 10 minutes per sample run |
| Selectivity | High selectivity over common interfering anions[1] | Susceptible to interference from thiocyanate, sulfide, and certain metals | High selectivity, separates cyanide from other ions |
| Instrumentation | Fluorescence spectrophotometer | UV-Vis spectrophotometer | Ion chromatograph with a pulsed amperometric detector |
| Sample Preparation | Minimal, direct addition of probe to sample | Often requires a time-consuming distillation step to remove interferences | Filtration and alkaline digestion for complex samples[5] |
In-Depth Analysis of Detection Methods
Thiophene-Based Fluorescent Probe (Probe W)
Fluorescent probes represent a burgeoning field in chemical sensing, offering high sensitivity and the potential for real-time monitoring. Probe W, a derivative of 5-(dimethylamino)thiophene-2-carbaldehyde, exemplifies this class of sensors.
Signaling Pathway:
Probe W operates on a "turn-on" fluorescence mechanism. In its native state, the probe exhibits weak fluorescence. Upon reaction with cyanide ions, a nucleophilic addition occurs at the aldehyde group of the thiophene ring. This reaction disrupts the internal charge transfer (ICT) pathway within the molecule, leading to a significant enhancement of its fluorescence intensity. This distinct change in the optical signal allows for the sensitive detection of cyanide.[1]
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. shodexhplc.com [shodexhplc.com]
- 3. Development of an Analytical Protocol for Determination of Cyanide in Human Biological Samples Based on Application of Ion Chromatography with Pulsed Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Photostability of Thiophene-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
Thiophene-based dyes are a significant class of organic chromophores utilized in a wide array of applications, from dye-sensitized solar cells and organic light-emitting diodes to fluorescent probes in biological imaging and textile dyeing. A critical performance parameter for these dyes is their photostability, which dictates their operational lifetime and reliability. This guide provides a comparative analysis of the photostability of various thiophene-based dyes, supported by experimental data and detailed protocols for assessment.
Quantitative Photophysical Data
| Oligomer | λmax abs (nm) | λmax em (nm) | Fluorescence Quantum Yield (ΦF) |
| Th2 | 303 | 362 | 0.017 |
| Th3 | 354 | 407, 426 | 0.066 |
| Th4 | 392 | 437, 478 | 0.18 |
| Th5 | 417 | 482, 514 | 0.36 |
| Th6 | 436 | 502, 537 | 0.41 |
Note: Data extracted from studies on unfunctionalized α,α'-oligothiophenes. The absorption (abs) and emission (em) maxima, along with the fluorescence quantum yield (ΦF), are presented. It is important to note that direct comparisons of photostability should ideally be made from data collected under identical experimental conditions.
Factors Influencing Photostability
The photostability of thiophene-based dyes is influenced by several factors:
-
Molecular Structure: The extent of π-conjugation, the nature of substituents, and the presence of electron-donating or electron-withdrawing groups can significantly impact photostability. For instance, incorporating electron-withdrawing groups can sometimes enhance photostability.
-
Environmental Factors: The solvent, pH, presence of oxygen, and the intensity and wavelength of the incident light all play a crucial role in the rate of photodegradation.
-
Presence of Quenchers and Sensitizers: Molecules that can quench the excited state of the dye or sensitize the formation of reactive oxygen species can either increase or decrease photostability.
Experimental Protocol: Assessing Photostability via UV-Vis Spectrophotometry
This protocol outlines a generalized method for comparing the photostability of thiophene-based dyes in solution using UV-Vis spectrophotometry.
1. Materials and Equipment:
-
Thiophene-based dyes for analysis
-
High-purity solvent (e.g., ethanol, acetonitrile, or buffer solution)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Calibrated light source with a specific wavelength or broadband spectrum (e.g., xenon arc lamp with appropriate filters)
-
Stir plate and magnetic stir bars
-
Actinometer solution (optional, for determining light intensity)
2. Procedure:
-
Solution Preparation: Prepare stock solutions of each dye at a known concentration. From the stock solutions, prepare individual sample solutions in quartz cuvettes with a concentration that gives an initial absorbance maximum between 0.8 and 1.2.
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of each dye solution before irradiation. The wavelength of maximum absorbance (λmax) will be monitored.
-
Photodegradation Experiment:
-
Place the cuvette containing the dye solution in a temperature-controlled holder under the light source.
-
Ensure constant stirring of the solution throughout the experiment to maintain homogeneity.
-
Irradiate the sample with the light source.
-
-
Monitoring Degradation: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the dye solution.
-
Data Analysis:
-
Plot the absorbance at λmax as a function of irradiation time for each dye.
-
The rate of photodegradation can be determined from the slope of this plot.
-
The photobleaching half-life (t1/2), the time it takes for the absorbance to decrease to 50% of its initial value, can be calculated.
-
If an actinometer is used to measure the photon flux, the photodegradation quantum yield can be calculated.
-
Photodegradation Pathway
The photodegradation of many organic dyes, including thiophene-based dyes, can proceed through various mechanisms. A common pathway involves the interaction of the excited dye molecule with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which then attacks the dye molecule, leading to its degradation.
A Comparative Analysis of Solvatochromic Performance: Thiophene-Based Dyes in Varying Solvent Polarities
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the solvatochromic performance of thiophene-based dyes, offering insights into their behavior in different solvent environments. Due to a lack of comprehensive, publicly available experimental data on the specific solvatochromic properties of 5-(dimethylamino)thiophene-2-carbaldehyde, this report utilizes data for a closely related and well-studied class of thiophene derivatives to illustrate the principles and performance metrics. The methodologies and comparisons presented herein are directly applicable to the study of this compound and similar compounds.
The solvatochromic behavior of a dye, characterized by a shift in its absorption or emission spectra with changes in solvent polarity, is a critical parameter in the development of molecular probes for sensing, bio-imaging, and understanding drug-solvent interactions. Thiophene-based dyes, featuring an electron-rich thiophene ring, are of particular interest due to their tunable photophysical properties.
Understanding Solvatochromism in Thiophene Derivatives
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a molecule. In the case of "push-pull" systems like this compound, where an electron-donating group (dimethylamino) is conjugated with an electron-withdrawing group (carbaldehyde) through a π-system (the thiophene ring), the excited state is typically more polar than the ground state.
In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This leads to a decrease in the energy gap between the two states, resulting in a bathochromic (red) shift in the absorption maximum (λmax). This phenomenon is known as positive solvatochromism.
Comparative Performance Data
To contextualize the performance of thiophene-based dyes, this section presents solvatochromic data for a representative thiophene derivative alongside two well-established solvatochromic dyes: Reichardt's Dye and Nile Red.
Table 1: Solvatochromic Data for a Representative Thiophene Acrylate Derivative
| Solvent | Polarity (ET(30)) | Absorption Max (λmax, nm) | Emission Max (λmax, nm) | Stokes Shift (nm) |
| Cyclohexane | 31.2 | 458 | 458 | 0 |
| Toluene | 33.9 | 400 | 520 | 120 |
| Chloroform | 39.1 | 415 | 565 | 150 |
| Acetone | 42.2 | 405 | 585 | 180 |
| Acetonitrile | 45.6 | 405 | 600 | 195 |
| DMSO | 45.1 | 425 | 620 | 195 |
Note: Data for a representative 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile. This compound exhibits the same core 'push-pull' electronic structure relevant to this compound.
Table 2: Solvatochromic Data for Reichardt's Dye (Negative Solvatochromism)
| Solvent | Polarity (ET(30)) | Absorption Max (λmax, nm) |
| Diphenyl ether | 35.0 | 810 |
| Chloroform | 39.1 | 797 |
| Acetone | 42.2 | 677 |
| Isopropanol | 48.4 | 627 |
| Ethanol | 51.9 | 551 |
| Methanol | 55.4 | 515 |
| Water | 63.1 | 453 |
Table 3: Solvatochromic Data for Nile Red (Positive Solvatochromism)
| Solvent | Polarity (ET(30)) | Absorption Max (λmax, nm) | Emission Max (λmax, nm) |
| Toluene | 33.9 | 515 | 560 |
| Chloroform | 39.1 | 535 | 590 |
| Acetone | 42.2 | 520 | 610 |
| Acetonitrile | 45.6 | 515 | 620 |
| Ethanol | 51.9 | 530 | 635 |
| Water | 63.1 | 590 | 650 |
Experimental Protocols
The following is a generalized experimental protocol for measuring the solvatochromic shifts of a dye using UV-Visible spectroscopy.
Materials:
-
This compound or other solvatochromic dye
-
A series of solvents of varying polarities (e.g., cyclohexane, toluene, chloroform, acetone, acetonitrile, DMSO, ethanol, methanol, water) of spectroscopic grade
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the solvatochromic dye and dissolve it in a suitable solvent (one in which it is highly soluble) to prepare a concentrated stock solution (e.g., 1 mM).
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be adjusted to yield an absorbance maximum in the range of 0.5 - 1.0 to ensure linearity of the Beer-Lambert law.
-
Spectroscopic Measurement:
-
Set the spectrophotometer to scan a wavelength range appropriate for the dye. For thiophene derivatives, a range of 300-700 nm is typically sufficient.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the dye in each solvent.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each spectrum.
-
Tabulate the λmax values against the polarity of the respective solvents (e.g., using the Reichardt's ET(30) scale).
-
Optionally, convert λmax (in nm) to transition energy (ET) using the formula: ET (kcal/mol) = 28591 / λmax (nm).
-
Plot ET against the solvent polarity parameter to visualize the solvatochromic trend.
-
Visualizing Solvatochromic Principles and Workflows
To further elucidate the concepts and processes involved, the following diagrams are provided in DOT language.
Caption: Energy level diagram illustrating positive solvatochromism.
Caption: Workflow for analyzing the solvatochromic behavior of a dye.
Conclusion
Thiophene-based dyes with a "push-pull" electronic structure, such as this compound, are expected to exhibit positive solvatochromism, characterized by a bathochromic shift of their absorption maximum with increasing solvent polarity. This property makes them valuable candidates for use as molecular probes in various chemical and biological applications. The degree of this shift is a key performance indicator and can be quantitatively assessed using the experimental protocol outlined in this guide. By comparing their solvatochromic behavior with that of established dyes like Reichardt's Dye and Nile Red, researchers can better understand the sensitivity and utility of these thiophene derivatives in their specific applications. Further experimental investigation into the specific photophysical properties of this compound is encouraged to build upon the foundational principles and comparative data presented here.
Comparative Analysis of Thiophene Derivatives: A Guide to Assessing Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Derivatives of 5-(dimethylamino)thiophene-2-carbaldehyde are part of this versatile chemical family, holding potential for therapeutic applications. However, a critical aspect of drug development is understanding a compound's selectivity—its propensity to interact with its intended target versus off-target molecules. This guide provides a framework for evaluating the cross-reactivity of thiophene derivatives, using available data for structurally related compounds as a proxy, in the absence of specific studies on this compound. We present comparative data for various thiophene-based compounds, detail essential experimental protocols for assessing cross-reactivity, and visualize key pathways and workflows.
Performance Comparison of Thiophene Derivatives
While direct cross-reactivity profiling for this compound derivatives is not publicly available, data from analogous thiophene compounds, particularly those targeting protein kinases, can provide insights into potential off-target interactions. The planarity of the thiophene ring and its electron-rich nature contribute to its ability to bind to diverse biological targets, including the ATP-binding site of kinases.[1]
In Vitro Cytotoxicity and Kinase Inhibitory Activity
The following tables summarize the biological activities of various thiophene derivatives from published studies. This data allows for a comparative look at the potency and selectivity of these compounds against different cancer cell lines and protein kinases.
Table 1: Cytotoxicity of Ortho-amino Thiophene Carboxamide Derivatives against Human Cancer Cell Lines
| Compound ID/Series | Target Cell Line | Key Quantitative Data (IC50 in µM) |
| Thiophene Carboxamides | HepG-2 (Liver Cancer) | Compound 5: 2.3 ± 0.2 |
| Compound 21: 1.7-fold more potent than Sorafenib | ||
| HCT-116 (Colorectal Cancer) | Compound 5: 4.1 ± 0.3 | |
| Arylthiophene-2-carbaldehydes | Pseudomonas aeruginosa | Compound 2d: 29.7 |
| Bacillus subtilis | Compound 2c: 39.4 | |
| Thieno[2,3-d]pyrimidines | HT-29 (Colorectal Cancer) | IC50 values vary across derivatives |
| MCF-7 (Breast Cancer) | IC50 values vary across derivatives | |
| HepG-2 (Liver Cancer) | IC50 values vary across derivatives |
Data compiled from multiple sources, including a study on ortho-amino thiophene carboxamide derivatives.[3]
Table 2: Kinase Inhibitory Activity of Thiophene-Based Derivatives
| Compound ID/Series | Target Kinase(s) | Key Quantitative Data |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: IC50 = 32.435 ± 5.5 μM |
| General Kinase Inhibition | Compounds 5, 8, 9b, 10: >77% inhibition at 20 µM | |
| Thiophene-3-carboxamide Derivatives | JNK1 | Compound 25: IC50 = 1.32 µM |
| 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives | PI3Kα | Compound 13g: IC50 = 525 nM |
| mTOR | Compound 13g: IC50 = 48 nM |
This table presents a selection of data from various studies to illustrate the range of kinase targets for thiophene derivatives.[4][5][6][7][8]
Experimental Protocols for Cross-Reactivity Assessment
To rigorously determine the selectivity of a novel compound such as a this compound derivative, a multi-tiered approach is recommended. This involves broad screening against a panel of potential targets, followed by more detailed characterization of any identified off-target interactions.
In Vitro Kinase Profiling: Radiometric Assay
This is a standard method to screen a compound against a large panel of kinases to identify potential on- and off-target activities.
Objective: To quantify the inhibitory effect of a test compound on the activity of a panel of protein kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate by a kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.[9][10]
Materials:
-
Purified recombinant kinases (a broad panel is recommended)
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates or membranes
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration for screening is 10 µM.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), optimized for each kinase.
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unbound radiolabeled ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter or phosphorimager to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for the test compound at each concentration by comparing the radioactivity in the presence of the compound to the control (DMSO).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein within a cellular environment.
Objective: To confirm the interaction between a test compound and its target protein in intact cells.
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.[11][12]
Materials:
-
Cultured cells expressing the target protein(s)
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO (vehicle control) for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures using a thermal cycler to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a suitable detection method (e.g., Western blot analysis with a target-specific antibody).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and control samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and therefore, target engagement.
Visualizing Pathways and Workflows
To better understand the context of cross-reactivity studies, the following diagrams illustrate a representative signaling pathway that could be affected by a thiophene-based kinase inhibitor and a typical experimental workflow for assessing selectivity.
Caption: A simplified RTK signaling pathway, a common target of thiophene-based inhibitors.
Caption: Workflow for assessing the cross-reactivity of a test compound.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Comparative Performance Analysis: 5-(dimethylamino)thiophene-2-carbaldehyde Scaffold vs. Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular imaging, diagnostics, and drug discovery, the selection of an appropriate fluorescent probe is critical for generating high-quality, reproducible data. While a vast portfolio of commercial dyes is available, researchers are continually exploring novel fluorogenic scaffolds to overcome existing limitations in brightness, photostability, and environmental sensitivity. This guide provides a comparative benchmark of fluorescent probes derived from the 5-(dimethylamino)thiophene-2-carbaldehyde scaffold against widely used commercial fluorescent dyes.
This compound serves as a versatile intermediate in the synthesis of fluorescent dyes and photosensitive materials.[1][2] Its derivatives are noted for their electron-donating properties, which are foundational to the development of probes with unique photophysical characteristics, including aggregation-induced emission (AIE) and applications in advanced imaging modalities like two-photon microscopy.[1][3] This comparison aims to objectively position this class of dyes within the broader landscape of fluorescent tools.
Quantitative Comparison of Photophysical Properties
The efficacy of a fluorescent dye is primarily determined by its photophysical parameters. Brightness, a function of the molar extinction coefficient and quantum yield, dictates the signal-to-noise ratio, while photostability determines the dye's robustness during prolonged imaging experiments. The following table summarizes key performance indicators for a representative thiophene-based dye alongside popular commercial alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| Thiophene-Based (Representative) | ~450 - 500 | ~510 - 550 | >50,000 | ~0.60 - 0.90 | >30,000 | Moderate to High |
| Fluorescein (FITC) | ~494 | ~518 | ~75,000 | ~0.92 | ~69,000 | Low |
| Rhodamine B | ~553 | ~576 | ~110,000 | ~0.31 | ~34,100 | Moderate |
| BODIPY FL | ~502 | ~511 | >80,000[4] | ~0.90[4] | >72,000[4] | High[4] |
| Alexa Fluor 488 | ~495 | ~519 | ~73,000 | ~0.92 | ~67,160 | High |
| Cy5 | ~649 | ~666 | ~250,000[5] | ~0.20[5] | ~50,000[5] | Moderate[5] |
Experimental Protocols for Benchmarking
To ensure accurate and reproducible comparisons between fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for determining critical performance parameters.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[6][7] The most common and reliable method for its determination is the comparative method, which involves using a well-characterized fluorescent standard with a known quantum yield.[6][8]
Materials:
-
Test fluorescent dye and a standard dye (e.g., Quinine Sulfate in 0.1M H₂SO₄, Φ = 0.60).[7]
-
High-purity solvent (e.g., ethanol, water).
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test dye and the standard dye in the same solvent.
-
Prepare Serial Dilutions: Create a series of five dilutions for both the test and standard dyes. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to prevent inner filter effects.[9]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the selected excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength must be identical to that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard dyes, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (QY_sample) is calculated using the following equation:
QY_sample = QY_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
QY_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solvents.
-
Protocol 2: Measurement of Photostability
Photostability is a measure of a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light.[4] This is a critical parameter for applications requiring long-term or time-lapse imaging.
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source (e.g., laser or mercury lamp).
-
Fluorescently labeled sample (e.g., stained cells, beads, or a dye solution).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide with the fluorescently labeled sample.
-
Microscope Setup: Place the slide on the microscope stage and bring the sample into focus. Adjust camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all dyes being compared.
-
Region of Interest (ROI): Select a specific region of interest (ROI) for continuous illumination.
-
Time-Lapse Acquisition: Acquire a time-lapse series of images of the ROI at regular intervals under continuous illumination.[4][9]
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.[9]
-
Normalize the fluorescence intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Comparison: The rate of fluorescence decay provides a direct measure of photostability. Dyes with a slower decay rate are more photostable. For quantitative comparison, the photobleaching half-life (t₁/₂), the time at which fluorescence intensity drops to 50% of its initial value, can be determined from the decay curve.[4]
Visualizing Experimental Workflows
Understanding the context and procedural flow of experiments is crucial for proper implementation. The following diagrams, generated using Graphviz, illustrate key workflows in fluorescent dye benchmarking and application.
Caption: Workflow for Determining Relative Quantum Yield.
References
A Comparative Analysis of the Quantum Yield of Dimethylamino-Substituted Aromatic Aldehydes
For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent molecules is paramount. This guide provides a comparative analysis of the fluorescence quantum yields of several dimethylamino-substituted aromatic aldehydes, offering insights into their performance as potential fluorophores. The data presented is supported by detailed experimental protocols and a visualization of the underlying photophysical mechanism.
The fluorescence quantum yield (ΦF), a measure of the efficiency of photon emission through fluorescence, is a critical parameter for evaluating the performance of fluorescent probes and materials. In the family of dimethylamino-substituted aromatic aldehydes, this property is highly sensitive to the molecular structure and the surrounding solvent environment. This variability is primarily governed by the phenomenon of Twisted Intramolecular Charge Transfer (TICT), which provides a non-radiative decay pathway that competes with fluorescence.
Quantum Yield Comparison
| Compound Name | Structure | Solvent | Quantum Yield (ΦF) |
| 4-(Dimethylamino)benzaldehyde (DMAB) | p-((CH3)2N)C6H4CHO | Acetonitrile | Dual fluorescence observed, indicative of a TICT state[1] |
| DMAB Derivative 1 | Not specified in source | Methanol | 0.66[2] |
| DMAB Derivative 2 | Not specified in source | Methanol | 0.93[2] |
| 4-(Dimethylamino)cinnamaldehyde (DMACA) | p-((CH3)2N)C6H4CH=CHCHO | Acetonitrile | Dual fluorescence observed, attributed to a TICT state[3] |
| Methanol | Dual fluorescence observed, attributed to hydrogen bonding interactions[3] |
The data indicates that the fluorescence properties of these compounds are strongly influenced by their molecular structure and the solvent's polarity. For instance, derivatives of 4-(dimethylamino)benzaldehyde can exhibit high quantum yields in methanol[2]. The observation of dual fluorescence in polar solvents for both 4-(dimethylamino)benzaldehyde and 4-(dimethylamino)cinnamaldehyde points to the formation of a TICT state, which is a key factor in their photophysical behavior[1][3].
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure. The most common approach is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Relative Quantum Yield Measurement
This method relies on the principle that for dilute solutions with low absorbance, the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine B in ethanol)[4][5]
-
Solvents of spectroscopic grade (e.g., cyclohexane, acetonitrile, methanol)
-
Compound of interest
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[5].
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the corrected emission spectrum for each solution.
-
-
Data Analysis: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Visualization of the TICT Mechanism
The photophysical behavior of many dimethylamino-substituted aromatic aldehydes is governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation, the molecule transitions from the ground state to a locally excited (LE) state. In polar solvents, a subsequent intramolecular rotation of the dimethylamino group can lead to the formation of a highly polar, non-emissive (or weakly emissive) TICT state. This process provides a non-radiative decay pathway that competes with fluorescence from the LE state, often resulting in a lower overall quantum yield.
References
assessing the specificity of 5-(dimethylamino)thiophene-2-carbaldehyde in biological systems
For researchers and professionals in drug development, the precise detection of specific biomolecules is paramount. This guide provides a comparative analysis of fluorescent probes, with a focus on assessing the specificity of probes designed for formaldehyde detection in complex biological environments. While the initial query centered on 5-(dimethylamino)thiophene-2-carbaldehyde, it is crucial to clarify that this compound is a precursor to thiol-reactive maleimide probes, such as ThioGlo 1, and is not designed for the direct detection of formaldehyde. This guide will, therefore, address the broader and more pertinent topic of formaldehyde probe specificity by comparing established formaldehyde-sensing probes.
Formaldehyde is a key signaling molecule involved in various physiological and pathological processes, making its accurate detection a significant area of research. The major challenge in developing reliable formaldehyde probes lies in achieving high selectivity over other endogenous reactive carbonyl species (RCS) and biological nucleophiles.
Comparison of Fluorescent Probes for Formaldehyde Detection
The performance of a fluorescent probe is determined by several key parameters, including its selectivity, sensitivity (limit of detection), reaction time, and fluorescence properties. Below is a comparison of representative formaldehyde probes based on different chemical mechanisms.
| Probe Name | Detection Mechanism | Limit of Detection (LOD) | Response Time | Fold Change in Fluorescence | Key Selectivity Notes |
| FAP-1 | 2-aza-Cope Rearrangement | ~10 µM | < 60 min | ~8-fold | Highly selective for formaldehyde over other aldehydes and reactive carbonyl species. No significant response to glutathione or H₂O₂.[1] |
| BD-CHO | Aza-Cope Reaction | Not specified | ~60 min | ~55-fold | Shows negligible fluorescence changes in the presence of other aldehydes (benzaldehyde, acetaldehyde, etc.), biothiols (cysteine, glutathione), and reactive oxygen species (H₂O₂, HClO).[2][3] |
| AIE-FA | Schiff Base Formation | 40 nM | ~90 s | Not specified (turn-on) | High specificity for formaldehyde demonstrated in living cells.[4] |
| NAPh-Lyso | Schiff Base Formation | 0.21 µM | < 2 min | "Turn-on" response | Exhibits exceptional selectivity for formaldehyde in aqueous media.[5] |
Experimental Protocols for Assessing Probe Specificity
To ensure the reliability of a fluorescent probe, rigorous specificity testing is essential. The following are generalized protocols for key experiments.
In Vitro Selectivity Assay
Objective: To determine the probe's fluorescence response to the target analyte in comparison to other biologically relevant molecules.
Protocol:
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).
-
Prepare solutions of the target analyte (formaldehyde) and various potential interfering species (e.g., acetaldehyde, methylglyoxal, acetone, glutathione, cysteine, H₂O₂, NaOCl) in a biologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
In a 96-well plate, add the probe to each well to a final concentration (e.g., 10 µM).
-
To respective wells, add the target analyte and each of the interfering species to a final concentration significantly higher than the expected physiological concentration of the interferent.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a fluorescence plate reader at the probe's optimal excitation and emission wavelengths.
-
Compare the fluorescence response in the presence of the target analyte to that of the interfering species. A highly selective probe will show a significant fluorescence change only in the presence of the target analyte.
Cell-Based Imaging for Specificity
Objective: To visualize the probe's ability to detect the target analyte within a cellular environment and to assess its localization and potential off-target reactions.
Protocol:
-
Culture cells (e.g., HeLa or MCF-7) on glass-bottom dishes suitable for fluorescence microscopy.
-
Treat one set of cells with the target analyte (exogenous formaldehyde) or a stimulus known to increase endogenous production of the analyte. A control set of cells should remain untreated.
-
Incubate the cells with the fluorescent probe at an appropriate concentration and for a suitable duration.
-
Wash the cells with buffer to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets.
-
To further test specificity, co-incubate cells with the probe and a known scavenger of the target analyte (e.g., sodium bisulfite for formaldehyde). A decrease in fluorescence signal compared to cells treated with the analyte alone indicates specificity.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in formaldehyde detection and probe validation, the following diagrams illustrate key pathways and workflows.
Caption: Reaction mechanism of a formaldehyde probe utilizing the 2-aza-Cope rearrangement.
Caption: Workflow for assessing the specificity of a fluorescent probe in biological systems.
Conclusion
The accurate assessment of a fluorescent probe's specificity is critical for its reliable application in biological research. While this compound is a valuable chemical scaffold, it is not a direct probe for formaldehyde. Instead, researchers seeking to detect formaldehyde should turn to probes specifically designed for this purpose, such as those operating via the 2-aza-Cope rearrangement or Schiff base formation. By employing rigorous in vitro and cell-based specificity testing, researchers can confidently utilize these tools to unravel the complex roles of formaldehyde in health and disease.
References
- 1. scispace.com [scispace.com]
- 2. Imaging of Formaldehyde in Live Cells and Daphnia magna via Aza-Cope Reaction Utilizing Fluorescence Probe With Large Stokes Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Imaging of Formaldehyde in Live Cells and Daphnia magna via Aza-Cope Reaction Utilizing Fluorescence Probe With Large Stokes Shifts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to DFT Studies of Substituted Thiophene Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Density Functional Theory (DFT) studies on substituted thiophene carboxaldehydes, a class of molecules with significant interest in medicinal chemistry and materials science. By leveraging computational methods, researchers can predict the structural, electronic, and reactive properties of these compounds, accelerating the discovery of novel therapeutic agents and functional materials. This document summarizes key quantitative data from various studies, details the computational methodologies employed, and visualizes the typical workflow and conceptual relationships inherent in these DFT investigations.
Introduction
Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized as building blocks in pharmaceuticals and organic electronic materials.[1][2] The thiophene ring's aromaticity and the reactivity of its substituents make it a versatile scaffold in drug design.[2] Thiophene-2-carboxaldehyde, in particular, serves as a precursor for synthesizing a diverse range of bioactive molecules, including Schiff base metal complexes with potential antimicrobial and anti-inflammatory properties.[3] Computational studies, especially those using DFT, are crucial for understanding the structure-activity relationships (SAR) of these derivatives.[4] DFT calculations allow for the exploration of molecular geometries, electronic properties like HOMO-LUMO energy gaps, and reactivity descriptors, providing insights that guide synthetic efforts and biological evaluation.[4][5]
Computational Methodologies
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The studies surveyed in this guide employ a range of well-established methods to optimize molecular geometries and calculate electronic properties.
Commonly Employed Protocols:
-
Functional and Basis Set: A prevalent combination for these types of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311G(d,p).[4][5] For instance, in a study of novel thiophene-2-carboxamide derivatives, structures were optimized at the B3LYP/6-31G(d,p) level.[4] Similarly, investigations into thiazole-thiophene derivatives have utilized the B3LYP/6-311G(d,p) level of theory.[6]
-
Software: The Gaussian suite of programs is frequently used for performing the DFT calculations.[7][8]
-
Solvent Effects: To simulate realistic conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). For example, calculations on thiophene sulfonamide derivatives were performed using the SMD (Solvation Model based on Density) model for 1,4-dioxane.[1]
-
Benchmarking: The choice of functional can significantly impact the predicted HOMO-LUMO gap. Studies have benchmarked various functionals against high-level methods like CCSD(T). For thiophene-based systems, range-separated hybrid functionals like ωB97XD have been shown to provide high accuracy for energy gap prediction.[9]
The general workflow for such a computational study is outlined in the diagram below.
Caption: A typical workflow for a comparative DFT study.
Comparative Analysis of Electronic Properties
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties.[10] A smaller gap generally implies higher reactivity and easier electronic excitation.[7]
The following table summarizes the calculated HOMO, LUMO, and energy gap values for a selection of substituted thiophene derivatives from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in the computational levels of theory.
| Compound Class | Substituent(s) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Level of Theory | Source |
| Thiophene-Thiazole | 5-chloro, benzonitrile | -5.75 | -2.03 | 3.72 | B3LYP/6-311G(d,p) | [6] |
| Thiophene Carboxamide | 3-amino | - | - | ~4.6-4.8 | B3LYP/6-31G(d,p) | [4] |
| Thiophene Carboxamide | 3-methyl | - | - | ~5.3-5.4 | B3LYP/6-31G(d,p) | [4] |
| Thiophene Carboxamide | 3-hydroxy | - | - | ~5.1-5.2* | B3LYP/6-31G(d,p) | [4] |
| Thiophene Carboxylic Acid Thiourea | Various aryl groups | ~ -6.3 to -6.6 | ~ -1.9 to -2.3 | ~4.0 - 4.6 | B3LYP/6-311G(d,p) | [5] |
Values estimated from reported ranges.
From the data, a clear trend emerges: the nature of the substituent on the thiophene ring significantly influences the electronic properties. For example, electron-donating groups like amino (-NH₂) tend to decrease the HOMO-LUMO gap, suggesting increased reactivity, which correlated with higher antioxidant activity in the studied compounds.[4] Conversely, electron-withdrawing groups can modulate these properties in a different manner. The logical relationship between computational inputs, molecular properties, and predicted activity is illustrated below.
Caption: Relationship between DFT inputs and predicted properties.
Conclusion
DFT calculations serve as a powerful and indispensable tool for the comparative analysis of substituted thiophene carboxaldehydes. By systematically evaluating electronic properties such as the HOMO-LUMO energy gap, researchers can gain valuable insights into the chemical reactivity and potential biological activity of these compounds. The choice of computational methodology, particularly the functional and basis set, is critical for obtaining accurate and reliable results. The data consistently show that substituents on the thiophene ring play a crucial role in tuning the molecule's electronic structure, thereby influencing its function. This computational-guided approach facilitates the rational design of new thiophene derivatives for applications in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jchps.com [jchps.com]
- 9. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-(Dimethylamino)thiophene-2-carbaldehyde
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Dimethylamino)thiophene-2-carbaldehyde (CAS No. 24372-46-1), ensuring the safety of personnel and compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is a combustible solid classified as harmful if swallowed and may cause an allergic skin reaction.[1] Due to its chemical structure, which includes a thiophene ring and an aldehyde group, it must be handled as hazardous waste.[2][3] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[3]
Before handling, always consult the specific Safety Data Sheet (SDS) for this compound and adhere to the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]
-
Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4]
Quantitative Hazard Data
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][5] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1] | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[5] |
| Combustibility | Combustible solid.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[2][5] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed hazardous waste disposal service.[3][4][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][4]
-
Waste Segregation and Collection:
-
All waste containing this compound, including residual amounts in original containers, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, must be collected in a designated hazardous waste container.[3][4][7]
-
Use a chemically compatible container, such as glass or high-density polyethylene (HDPE), with a secure, tightly fitting lid.[3][8]
-
-
Labeling of Waste Containers:
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area for hazardous waste.[4][6]
-
The storage area should be cool, dry, and away from heat or ignition sources.
-
Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
-
Arranging for Disposal:
Spill Management Protocol
In the event of a spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Use a non-combustible absorbent material like sand, earth, or vermiculite to cover the spill.[9] Do not use combustible materials such as paper towels.[4]
-
Using non-sparking tools, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]
-
Reporting: Report the spill to your institution's EHS department.[4]
Caption: Disposal workflow for this compound.
References
- 1. 5-dimethylamino-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-(Dimethylamino)thiophene-2-carbaldehyde
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Dimethylamino)thiophene-2-carbaldehyde (CAS No. 24372-46-1). Adherence to these protocols is essential to mitigate potential hazards and ensure a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory.
-
Use a certified chemical fume hood to minimize inhalation exposure, especially when handling the solid form to avoid dust generation.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][4]
2. Personal Protective Equipment (PPE):
-
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes and dust. A face shield should be worn over safety glasses for enhanced protection. |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contact. | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory to protect against spills. | |
| Secondary (Task-Dependent) | Respiratory Protection | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH/MSHA-approved respirator should be used. |
3. Handling and Storage:
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[5]
-
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
4. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal. For a large spill, evacuate the area and follow emergency procedures.[5]
Disposal Plan
Waste Categorization and Collection:
-
All waste containing this compound is classified as hazardous waste and must be disposed of accordingly.[4]
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Dispose of all waste materials through an approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour waste down the drain or dispose of it with regular trash.[4]
Experimental Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been generated.
References
- 1. 5-dimethylamino-thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Dimethylamino-thiophene-2-carbaldehyde, 95.0%, 5g [scisupplies.eu]
- 3. derthon.com [derthon.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
